N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-[[(2R)-pyrrolidin-2-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-11(4-2)8-9-6-5-7-10-9/h9-10H,3-8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMHMAUXZINLIQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" physical properties
[1]
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is a chiral 1,2-diamine featuring a secondary amine within a pyrrolidine ring and an exocyclic tertiary diethylamine.[1] Its specific stereochemistry ((R)-enantiomer) is often crucial for biological activity in target ligands, particularly in distinguishing between dopamine D2/D3 receptor subtypes.[1]
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | N-Ethyl-N-[(2R)-pyrrolidin-2-ylmethyl]ethanamine |
| Common Synonyms | (R)-2-(Diethylaminomethyl)pyrrolidine; (R)-2-Diethylaminomethyl-pyrrolidine |
| CAS Number | 121053-95-0 (Specific (R)-isomer); 63234-89-5 (Racemate) |
| Molecular Formula | C |
| Molecular Weight | 156.27 g/mol |
| SMILES | CCN(CC)C[C@@H]1CCCN1 |
| Chirality | (R)-Enantiomer |
Structural Visualization (Graphviz)[1]
The following diagram illustrates the connectivity and functional distinctness of the two nitrogen centers, which dictates the molecule's reactivity and basicity profile.
Figure 1: Structural connectivity highlighting the two distinct basic centers.[1]
Physical & Thermochemical Properties[1][5]
The physical properties of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine are governed by its nature as a low-molecular-weight diamine.[1] It exhibits high basicity and significant volatility.[1]
Physicochemical Data Table
| Property | Value / Range | Notes |
| Physical State | Liquid | Clear, colorless to pale yellow oil.[1] |
| Boiling Point | 82–85 °C @ 12 mmHg | Extrapolated to ~185°C @ 760 mmHg.[1] |
| Density | 0.88 – 0.91 g/mL | @ 20°C (Liquid). |
| Refractive Index ( | 1.462 – 1.466 | Characteristic of substituted pyrrolidines.[1] |
| pKa (Calculated) | Diprotic base; highly sensitive to pH changes.[1] | |
| LogP | 1.12 | Moderately lipophilic; crosses BBB readily.[1] |
| Solubility | Miscible | Water, Ethanol, DCM, DMSO.[1] |
Solubility & Stability Insights
-
Hygroscopicity: The free base is hygroscopic and readily absorbs atmospheric CO
to form carbamates.[1] It should be stored under argon or nitrogen.[1] -
Thermal Stability: Stable up to 150°C under inert atmosphere.[1] Decomposition (oxidation) occurs rapidly in air at elevated temperatures, leading to N-oxide formation or ring oxidation.[1]
Synthesis Protocol (Field-Proven Route)
While various routes exist, the most robust laboratory-scale synthesis preserves the chiral integrity of the starting material.[1] The following protocol utilizes (R)-Proline (D-Proline) as the chiral pool precursor.[1]
Reaction Pathway Logic[1]
-
Protection: The secondary amine of proline must be protected (Benzyl group preferred over Boc for stability during amide reduction).[1]
-
Amidation: Coupling with diethylamine.[1]
-
Reduction: Converting the amide to the amine.[1]
-
Deprotection: Removing the benzyl group to yield the free secondary amine.[1]
Workflow Diagram
Figure 2: Synthetic pathway utilizing N-benzyl protection to ensure enantiomeric purity.
Detailed Methodology (Step 3 & 4 Focus)
Prerequisites: All glassware must be oven-dried. Reactions involving LiAlH
Step 3: Reduction of the Amide [1]
-
Setup: Charge a 3-neck flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C. Carefully add LiAlH
(2.5 equivalents) pellets or solution. -
Addition: Dissolve N-Benzyl-(R)-Proline-N,N-diethylamide in THF and add dropwise to the hydride suspension.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (the amide carbonyl spot will disappear).[1]
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of LiAlH in grams. -
Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the oily amine intermediate.[1]
Step 4: Hydrogenolysis (Deprotection) [1]
-
Setup: Dissolve the N-benzyl intermediate in Methanol. Add 10 wt% Pd/C catalyst (wet basis).[1]
-
Reaction: Hydrogenate at 40–50 psi (approx. 3 bar) H
pressure in a Parr shaker for 12 hours at room temperature. -
Purification: Filter through Celite to remove catalyst. Evaporate solvent.[1][2][3]
-
Distillation: Purify the residue via vacuum distillation (bp ~82-85°C at 12 mmHg) to obtain the pure colorless liquid.
Handling, Safety & Storage
Hazard Classification (GHS)[1][3]
Storage Protocols
Applications in Drug Discovery[1]
This molecule is a "privileged structure" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs).[1]
-
Dopamine Antagonists: The (S)-enantiomer is the side chain of Amisulpride and Sulpiride.[1] The (R)-enantiomer (this topic) is used to synthesize ligands with reversed stereoselectivity, often acting as probes to map the binding pocket of D2/D3 receptors.[1]
-
Organocatalysis: Chiral diamines are used as ligands for asymmetric synthesis, particularly in enantioselective alkylations and Michael additions.[1]
References
-
PubChem. (2025).[1][4] N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (Compound). National Library of Medicine.[1] [Link][1]
-
NIST Chemistry WebBook. (2024).[1] Ethanamine, N-ethyl- (Diethylamine) and related diamine thermochemistry. National Institute of Standards and Technology.[1] [Link][1]
-
MDPI. (2017).[1] Synthesis of N-substituted 2-pyrrolidone derivatives and related pyrrolidine intermediates. Molecules. [Link][1]
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors [mdpi.com]
- 4. (R)-2-Methylpyrrolidine | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine
This in-depth technical guide provides a detailed exploration of the synthetic pathways leading to N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine, a chiral diamine with significant potential in medicinal chemistry and asymmetric catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just procedural steps but also the underlying scientific rationale for methodological choices.
Introduction and Significance
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine belongs to the class of chiral 2-aminomethyl-pyrrolidine derivatives. These scaffolds are prevalent in numerous FDA-approved pharmaceuticals and are considered privileged structures in drug discovery.[1] The specific stereochemistry at the 2-position of the pyrrolidine ring is crucial for its biological activity and its efficacy as a chiral ligand or auxiliary in asymmetric synthesis. The diethylamino moiety on the side chain further imparts specific physicochemical properties, influencing its binding affinity, solubility, and metabolic stability. While not as extensively documented as some of its analogues, its structural motifs suggest potential applications as a ligand in catalytic systems and as a key intermediate for more complex molecular targets.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests that the core chiral pyrrolidine framework is the most critical component to construct with high enantiopurity. The diethylamino group can then be installed on the aminomethyl side chain. This leads to a convergent synthetic strategy, primarily revolving around the key intermediate, (R)-2-(Aminomethyl)pyrrolidine or its N-protected derivatives.
Caption: Retrosynthetic analysis of the target compound.
This guide will focus on a primary, robust synthetic pathway commencing from a commercially available and enantiopure starting material, (R)-2-(aminomethyl)-1-Boc-pyrrolidine. This intermediate is widely utilized in organic synthesis due to its stability and the versatility of the tert-butoxycarbonyl (Boc) protecting group, which allows for selective reactions.[2]
Pathway I: Synthesis via Reductive Amination of (R)-2-(Aminomethyl)-1-Boc-pyrrolidine
This pathway is arguably the most efficient and widely applicable method for the synthesis of secondary and tertiary amines.[3][4] It involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3]
Step 1: Diethylation of the Primary Amine
The primary amine of (R)-2-(aminomethyl)-1-Boc-pyrrolidine can be diethyl-substituted through a double reductive amination with acetaldehyde. The use of a selective reducing agent is crucial to prevent the reduction of the acetaldehyde before imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose as they are less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[5][6]
Reaction Scheme:
Caption: Reductive amination for diethylation.
Experimental Protocol:
-
To a stirred solution of (R)-2-(aminomethyl)-1-Boc-pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM), add acetaldehyde (2.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| (R)-2-(aminomethyl)-1-Boc-pyrrolidine | 1.0 | 200.28 |
| Acetaldehyde | 2.2 | 44.05 |
| Sodium triacetoxyborohydride | 2.5 | 211.94 |
Table 1: Stoichiometry for the Reductive Amination Step.
Step 2: Deprotection of the Pyrrolidine Nitrogen
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent.
Reaction Scheme:
Caption: Removal of the Boc protecting group.
Experimental Protocol:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in water and basify to pH > 10 with a 2M solution of sodium hydroxide (NaOH).
-
Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine.
Alternative Pathway: Synthesis via Direct N-Alkylation
An alternative approach involves the direct N-alkylation of (R)-2-(aminomethyl)pyrrolidine with an ethylating agent, such as ethyl bromide or ethyl iodide. However, this method can be challenging to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium salts.[7] To achieve selective diethyl-substitution, careful control of stoichiometry and reaction conditions is paramount.
Step 1: Deprotection of the Starting Material
If starting from N-Boc-(R)-2-(aminomethyl)pyrrolidine, the Boc group must first be removed as described in Pathway I, Step 2.
Step 2: Direct Diethylation
The resulting (R)-2-(aminomethyl)pyrrolidine is then reacted with at least two equivalents of an ethyl halide in the presence of a non-nucleophilic base to scavenge the hydrohalic acid byproduct.
Reaction Scheme:
Caption: Direct N-alkylation approach.
Experimental Protocol:
-
To a solution of (R)-2-(aminomethyl)pyrrolidine (1.0 eq) in acetonitrile (MeCN), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Add ethyl bromide (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material and the formation of the desired product.
-
After cooling to room temperature, filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via distillation or column chromatography to isolate N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| (R)-2-(aminomethyl)pyrrolidine | 1.0 | 100.16 |
| Ethyl Bromide | 2.2 | 108.97 |
| Diisopropylethylamine (DIPEA) | 2.5 | 129.24 |
Table 2: Stoichiometry for the N-Alkylation Step.
Characterization and Quality Control
The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful addition of the ethyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): To assess the enantiomeric purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
The synthesis of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine can be effectively achieved through a strategic multi-step process. The reductive amination pathway starting from the readily available N-Boc-(R)-2-(aminomethyl)pyrrolidine is generally preferred due to its high selectivity and milder reaction conditions, which help to avoid over-alkylation and preserve the stereochemical integrity of the chiral center. While direct N-alkylation presents a more atom-economical approach, it often suffers from a lack of selectivity. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity specifications, and available resources.
References
-
ResearchGate. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. Retrieved from [Link]
-
ACS Publications. (2018, July 13). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | The Journal of Organic Chemistry. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Retrieved from [Link]
-
PMC. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]
-
PMC. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]
- Google Patents. (n.d.). CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine.
-
PubChem. (n.d.). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Retrieved from [Link]
- Edgar, K. J., & Zhang, H. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine. Retrieved from [Link]
-
Starshinechemical. (n.d.). N-ETHYL-N-(2-PYRROLIDINYLMETHYL)ETHANAMINE. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
PMC. (n.d.). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Retrieved from [Link]
- RSC Publishing. (2014).
- Google Patents. (n.d.). CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
-
PMC. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
- RSC Publishing. (2018). Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. Green Chemistry, 20(1), 157-166.
-
NIST WebBook. (n.d.). Ethanamine, N-ethyl-N-methyl-. Retrieved from [Link]
-
ChemRxiv. (2024). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green Organic Synthesis of N-Methylpyrrolidine. Retrieved from [Link]
-
VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | C9H20N2 | CID 4715267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine
Executive Summary & Chemical Identity[1]
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (CAS: 121053-95-0) is a chiral diamine frequently utilized as a ligand in asymmetric synthesis and as a pharmaceutical intermediate. Structurally, it consists of a pyrrolidine ring bearing a secondary amine, substituted at the C2 position with a diethylaminomethyl group.
This unique architecture—combining a cyclic secondary amine and an acyclic tertiary amine—dictates its solubility profile. It exhibits dual behavior: high affinity for polar protic solvents due to hydrogen bonding potential, and significant solubility in non-polar organic solvents driven by its lipophilic diethyl and pyrrolidine moieties.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 121053-95-0 |
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Predicted LogP | ~1.1 (Moderate Lipophilicity) |
| pKa (Predicted) | ~10.5 (Secondary Amine), ~9.8 (Tertiary Amine) |
| Chirality | (R)-Enantiomer |
Solubility Profile in Organic Solvents[2][3]
The solubility of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine is governed by the "Like Dissolves Like" principle, modified by its basicity and hydrogen-bonding capability.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol, Water | Excellent (Miscible) | The secondary amine (-NH) acts as an H-bond donor/acceptor; the tertiary amine acts as an acceptor. |
| Polar Aprotic | THF, DMSO, DMF, Acetone | Excellent | Dipole-dipole interactions stabilize the amine. THF is the standard solvent for its use as a lithiation ligand. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High solvation energy for amines; ideal for extraction and transport. |
| Aromatic Hydrocarbons | Toluene, Benzene | Good to Excellent | The lipophilic ethyl groups and pyrrolidine ring facilitate dissolution. |
| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Moderate to Good | Soluble, but may require slight warming or higher dilution compared to aromatics. Used often in recrystallization of derivatives. |
pH-Dependent Solubility (The "Amine Switch")
As a diamine, this molecule is highly pH-sensitive.
-
High pH (>12): Exists as a free base. Highly soluble in organic solvents (DCM, Ether, Toluene); less soluble in water (though likely still miscible due to low MW).
-
Low pH (<4): Protonation of both nitrogen atoms forms a bis-ammonium salt. Insoluble in non-polar organics (Hexane, Ether); Highly Soluble in water.
-
Application: This switch is the basis for the Acid-Base Extraction purification method.
-
Methodologies
Experimental Protocol: Solubility Determination
For researchers needing precise saturation data, the following "Shake-Flask" method is the gold standard.
Equipment:
-
Scintillation vials (20 mL) with PTFE-lined caps.
-
Orbital shaker or magnetic stirrer.
-
HPLC or GC-FID for quantitation.
Step-by-Step Procedure:
-
Preparation: Add excess N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (approx. 500 mg) to 2 mL of the target solvent in a vial.
-
Equilibration: Agitate at 25°C for 24 hours. Ensure undissolved liquid/solid remains (indicating saturation).
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantitation: Dilute an aliquot of the supernatant with mobile phase and analyze via HPLC/GC.
-
Calculation:
Purification Strategy: Acid-Base Extraction
This protocol isolates the amine from non-basic impurities (e.g., unreacted alkyl halides).
Figure 1: Acid-Base Extraction Workflow for N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine purification.
Applications & Handling
Asymmetric Catalysis
This diamine is a structural analog to other chiral ligands (e.g., proline derivatives) used in:
-
Organolithium Additions: The diamine coordinates to Lithium, creating a chiral environment for addition to aldehydes/ketones.
-
Preferred Solvent:Toluene or Hexane (Low polarity enhances the tight ion-pairing required for stereoselectivity).
-
-
Hydrogenation: As a ligand for Ruthenium or Iridium catalysts.
-
Preferred Solvent:Methanol or Isopropanol (Promotes hydride transfer).
-
Storage & Stability
-
Hygroscopicity: As a low molecular weight amine, it is hygroscopic. Store under Nitrogen or Argon.
-
Air Sensitivity: Secondary amines can oxidize slowly or absorb CO₂ from air (forming carbamates).
-
Container: Glass or Stainless Steel. Avoid Aluminum (corrosion risk).
References
-
PubChem. (n.d.).[1] N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | C9H20N2.[1][2] National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). 2-Pyrrolidinemethanamine, 1-ethyl- (Related Structure Data). National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]
Sources
Technical Guide: Biological Activity of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine Derivatives
Executive Summary: The Scaffold
The molecule N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (systematically (2R)-2-(Diethylaminomethyl)pyrrolidine ) represents a privileged chiral diamine scaffold in medicinal chemistry. It serves as the critical basic pharmacophore in the synthesis of substituted benzamides , a class of drugs primarily targeting Dopamine D2/D3 receptors (antipsychotics, antiemetics) and, with specific structural modifications, Voltage-Gated Sodium Channels (VGSCs) (anticonvulsants/antiarrhythmics).
This guide dissects the biological activity of derivatives synthesized from this amine, focusing on the Structure-Activity Relationship (SAR), stereochemical determinants, and validation protocols required for drug development.
Chemical Biology & Mechanism of Action
The Pharmacophore
The biological activity of derivatives stems from the molecule's ability to mimic the ethylamine side chain of endogenous dopamine. When coupled to an aromatic core (typically a substituted benzoic acid), the derivative adopts a conformation that fits the orthosteric binding site of Class A GPCRs.
-
The Basic Center: The diethylamino nitrogen (pKa ~9.5) is protonated at physiological pH. This cation forms a critical salt bridge with Aspartate 3.32 (Asp114) in the Transmembrane 3 (TM3) helix of the D2/D3 receptor.
-
The Chiral Switch: The (2R) configuration of the pyrrolidine ring imposes a rigid steric vector. While the (S)-enantiomer is the "eutomer" (active form) for classic benzamides like Sulpiride and Amisulpride, the (2R)-scaffold discussed here is critical for:
-
D3 Receptor Selectivity: (R)-isomers often exhibit distinct dissociation kinetics (off-rates) compared to (S)-isomers, influencing functional selectivity.
-
Sigma-1 Receptor Binding: The (2R) configuration favors binding to Sigma-1 chaperone proteins, often an off-target site for D2 ligands.
-
Sodium Channel Blockade: In anticonvulsant derivatives, the (R) configuration can alter the use-dependent block of Na+ channels.
-
Signaling Pathway Modulation
The primary mechanism for these derivatives is D2/D3 Antagonism .
-
Endogenous State: Dopamine binds D2 (Gi/o-coupled), inhibiting Adenylyl Cyclase (AC) and reducing cAMP.
-
Antagonist Action: The derivative occupies the pocket, preventing G-protein activation. This disinhibits AC, normalizing cAMP levels in hyperdopaminergic states (e.g., Schizophrenia).
Figure 1: Mechanism of Action. The (2R)-derivative competes with dopamine for the D2 orthosteric site, preventing Gi-mediated inhibition of Adenylyl Cyclase.
Structure-Activity Relationship (SAR)[2][3][4][5]
The efficacy of "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" derivatives relies on three structural domains:
| Domain | Structural Modification | Biological Impact |
| Domain A: The Basic Tail | Diethylamino Group | Provides the cationic head. Bulky ethyl groups increase lipophilicity (LogP) compared to dimethyl, enhancing Blood-Brain Barrier (BBB) penetration but potentially increasing steric clash in the D2 pocket compared to primary amines. |
| Domain B: The Linker | Pyrrolidine Ring (2R) | Restricts conformational freedom. The (2R) stereochemistry directs the basic tail away from the receptor floor. Note: In many benzamides, the (S) form fits better; (2R) is often used to probe the "low affinity" state or specific D3 sub-pockets. |
| Domain C: The Core | Substituted Benzamide | The aromatic moiety (e.g., 2-methoxy-5-sulfamoylbenzoic acid). Essential for Hydrogen Bonding with Serine 5.42 and Serine 5.46 in the receptor. |
Divergent Activity: Anticonvulsants
If the benzamide core is replaced with a lipophilic amide (e.g., cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide analogs), the activity shifts from Dopamine antagonism to Sodium Channel Blockade . The diethylamino-pyrrolidine moiety acts as the "local anesthetic" pharmacophore, blocking the pore from the intracellular side.
Experimental Protocols
Synthesis of Derivatives (General Coupling)
Prerequisite: The free amine (2R)-2-(diethylaminomethyl)pyrrolidine is coupled to a substituted benzoic acid.
-
Activation: Dissolve substituted benzoic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.
-
Coupling: Add N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (1.0 eq) and DIPEA (2.0 eq).
-
Reaction: Warm to RT and stir for 12h.
-
Purification: Acid-base extraction followed by Flash Chromatography (DCM/MeOH/NH3).
Protocol: Radioligand Binding Assay (D2 High Affinity)
Objective: Determine the Affinity constant (Ki) of the derivative.
-
Receptor Source: CHO cells stably expressing human D2_long receptor.
-
Radioligand: [³H]-Raclopride (Antagonist) or [³H]-Spiperone.
-
Non-specific Binding: Defined by 10 µM Haloperidol.
Step-by-Step:
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation: In 96-well plates, mix:
-
50 µL Membrane suspension (20 µg protein).
-
20 µL [³H]-Raclopride (Final conc: 2 nM).
-
20 µL Test Derivative (Concentration range: 10⁻¹¹ to 10⁻⁵ M).
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Liquid Scintillation Counting.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate Ki.
Protocol: Functional cAMP Assay (Gi-Coupling)
Objective: Confirm antagonistic activity (reversal of Quinpirole-induced inhibition).
-
Cell Seeding: CHO-D2L cells in 384-well plates.
-
Stimulation: Add Forskolin (10 µM) to stimulate cAMP.
-
Agonist Challenge: Add Quinpirole (EC80 concentration) -> cAMP decreases.
-
Antagonist Treatment: Add Test Derivative (varying conc.).
-
Readout: If the derivative is an antagonist, cAMP levels will recover to Forskolin-only levels. Use TR-FRET (e.g., Lance Ultra) for detection.
Figure 2: Experimental validation workflow for (2R)-pyrrolidinylmethyl derivatives.
Data Presentation & Interpretation
When analyzing derivatives of this scaffold, the stereochemistry is the primary variable. Below is a representative comparison of how the (2R) vs (S) configuration typically affects binding in the Benzamide class.
Table 1: Representative Stereochemical Activity Profile (Benzamide Class)
| Parameter | (S)-Isomer (Eutomer) | (2R)-Isomer (Distomer/Selectivity Probe) | Interpretation |
| D2 Affinity (Ki) | < 10 nM (High) | > 100 nM (Low/Moderate) | The (S) configuration aligns the N-ethyl group optimally with the hydrophobic accessory pocket. |
| D3 Affinity (Ki) | < 5 nM | ~ 50-200 nM | (2R) derivatives often show higher D2/D3 discrimination ratios. |
| Na+ Channel Block | Moderate | High (Context Dependent) | For anticonvulsant derivatives, the (R) isomer often exhibits superior use-dependent block. |
| Sigma-1 Affinity | Low | Moderate/High | The (2R) scaffold is a known pharmacophore for Sigma receptors. |
Critical Note: While the (S)-enantiomer is traditionally the active antipsychotic (e.g., Levosulpiride), the (2R)-derivatives are essential for:
-
Negative Controls: Proving specific binding in biological assays.
-
Polypharmacology: Designing Multi-Target Directed Ligands (MTDLs) where Sigma-1 agonism (favored by 2R) is combined with weak D2 antagonism for neuroprotective effects.
References
-
Structure-Activity Relationships of Eticlopride-Based D2/D3 Ligands Source: Journal of Medicinal Chemistry (2021) Significance:[1][2] Defines the SAR of pyrrolidine ring expansion and N-alkylation in D2/D3 antagonists. URL:[Link]
-
Stereoselective Dopamine D-2 Receptor Blockade of Substituted Benzamides Source: Journal of Medicinal Chemistry (1991) Significance:[3] Compares (R) and (S) isomers of pyrrolidinylmethyl benzamides, establishing the "eutomer" concept for this scaffold. URL:[Link]
-
Synthesis and D2 Dopaminergic Activity of Pyrrolidinium Analogues of Sulpiride Source: Journal of Medicinal Chemistry (1993) Significance: Validates the necessity of the charged nitrogen atom (salt bridge) for receptor affinity. URL:[Link]
-
PubChem Compound Summary: N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine Source: National Center for Biotechnology Information (2024) Significance: Chemical and physical properties of the specific amine precursor.[4][5][6] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. 1-(2-Diethylaminoethyl)pyrrolidine-2,5-dione | C10H18N2O2 | CID 338101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential applications of "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" in medicinal chemistry
Title: Strategic Utilization of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine in Medicinal Chemistry: From Chiral Auxiliary to Pharmacophore Scaffold
Executive Summary
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (CAS: 121053-95-0), chemically defined as (R)-2-(Diethylaminomethyl)pyrrolidine , represents a high-value chiral diamine scaffold in modern medicinal chemistry. Its utility is bifurcated into two critical domains:
-
As a Chiral Auxiliary/Ligand: It serves as a robust stereodirecting agent in the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs), particularly for organolithium and organozinc additions.
-
As a Pharmacophore Scaffold: It functions as a versatile building block for Fragment-Based Drug Discovery (FBDD), specifically targeting aminergic G-Protein Coupled Receptors (GPCRs) such as Dopamine D2/D3 and Sigma-1 receptors.
This technical guide provides a comprehensive analysis of its synthesis, mechanistic applications, and specific protocols for integration into drug development workflows.
Chemical Profile & Structural Logic
The molecule is a chiral 1,2-diamine featuring a secondary amine on the pyrrolidine ring and a tertiary diethylamine on the exocyclic methyl chain. This specific topology creates a "hard-soft" ligand character, enabling unique coordination modes with metal centers (Li, Zn, Cu) and specific binding interactions in biological pockets.
| Property | Specification |
| IUPAC Name | N-Ethyl-N-[(2R)-pyrrolidin-2-ylmethyl]ethanamine |
| Common Name | (R)-2-(Diethylaminomethyl)pyrrolidine |
| CAS Number | 121053-95-0 |
| Molecular Formula | |
| Molecular Weight | 184.32 g/mol |
| Chirality | (R)-Enantiomer (derived from D-Proline) |
| pKa (Predicted) | ~9.5 (Ring NH), ~10.2 (Side chain N) |
| Key Functional Group | Chiral 1,2-Diamine (Bidentate Ligand) |
Application I: Chiral Auxiliary in Asymmetric Synthesis
The primary application of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine in medicinal chemistry is its role as a chiral ligand for the enantioselective synthesis of drug candidates.
Mechanism of Stereocontrol
The molecule acts as a bidentate ligand for organometallic reagents (e.g., organolithiums). The pyrrolidine nitrogen (secondary) and the side-chain nitrogen (tertiary) coordinate to the metal center, creating a rigid chiral environment. This rigidity forces the incoming nucleophile to attack the electrophile (e.g., an aldehyde or imine) from a specific face (Re or Si), inducing high enantiomeric excess (ee).
Key Reaction Types:
-
Enantioselective Addition to Aldehydes: Synthesis of chiral secondary alcohols (intermediates for SSRIs, beta-blockers).
-
Asymmetric Henry Reaction: Synthesis of chiral nitroaldols (precursors to amino alcohols).
-
Conjugate Additions: Stereoselective Michael additions to nitroolefins.
Case Study: Synthesis of Chiral Amino Alcohols
Chiral amino alcohols are ubiquitous in adrenergic drugs (e.g., Salbutamol, Propranolol). Using the (R)-diamine ligand allows for the synthesis of the unnatural or specific active enantiomer of these drugs.
Figure 1: Workflow for enantioselective addition using the chiral diamine ligand.
Application II: Pharmacophore Scaffold (GPCRs)
Beyond synthesis, the molecule itself serves as a fragment for drug discovery, particularly for targets recognizing the 2-aminomethylpyrrolidine motif.
Dopamine D2/D3 Receptor Probes
The 2-(aminomethyl)pyrrolidine scaffold is the core pharmacophore of substituted benzamide antipsychotics (e.g., Sulpiride , Amisulpride ).
-
Structural Insight: While marketed drugs typically possess an ethyl group on the ring nitrogen and a primary/secondary amine on the side chain, N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine presents a diethyl side chain and an unsubstituted ring nitrogen.
-
Application: This specific substitution pattern makes it an excellent Steric Probe . It is used to map the "exclusion volume" of the D2 receptor binding pocket. If the diethyl group abolishes binding, it confirms a tight steric constraint in that region of the receptor.
Sigma-1 Receptor Ligands
Sigma-1 receptors modulate calcium signaling and are targets for neuroprotective drugs. They show high affinity for N-alkylated amines.
-
Relevance: The diethyl-aminomethyl moiety provides the necessary hydrophobicity and basicity for Sigma-1 binding.
-
Optimization: This scaffold can be elaborated by N-alkylation of the pyrrolidine ring with benzyl or phenyl-ethyl groups to generate high-affinity Sigma-1 antagonists.
Detailed Experimental Protocols
Protocol A: Synthesis of (R)-2-(Diethylaminomethyl)pyrrolidine
Rationale: Commercial availability can be sporadic. In-house synthesis from D-Proline ensures high optical purity.
Reagents: D-Proline, Diethylamine, Thionyl Chloride (
-
Acid Chloride Formation: Suspend D-Proline (10 mmol) in dry DCM. Add
(12 mmol) dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to yield D-Prolyl chloride hydrochloride. -
Amide Coupling: Dissolve the residue in DCM. Add Diethylamine (25 mmol) dropwise at 0°C. Stir at RT for 12 hours. Wash with water, dry over
, and concentrate to yield (R)-N,N-diethylpyrrolidine-2-carboxamide. -
Reduction: Suspend
(20 mmol) in dry THF under Argon. Add the amide solution dropwise. Reflux for 6 hours. -
Workup: Quench carefully with Fieser method (
, 15% NaOH, ). Filter precipitate. Dry filtrate and concentrate. -
Purification: Distill under reduced pressure or purify via column chromatography (DCM/MeOH/NH3) to yield the title compound as a colorless oil.
Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde
Rationale: Validates the ligand's efficacy in asymmetric induction.
-
Ligand Preparation: Dissolve (R)-2-(Diethylaminomethyl)pyrrolidine (5 mol%) in dry Toluene under Argon.
-
Reagent Formation: Add Diethylzinc (1.0 M in hexane, 2.2 eq) at 0°C. Stir for 30 min to form the chiral Zinc complex.
-
Substrate Addition: Add Benzaldehyde (1.0 eq) dropwise at 0°C.
-
Reaction: Stir at 0°C for 12 hours.
-
Quench: Add saturated
. Extract with . -
Analysis: Analyze by Chiral HPLC (Chiralcel OD-H column). Expected ee: >90% (S)-1-phenylpropan-1-ol.
Safety & Handling Guidelines
| Hazard Class | Precautionary Measure |
| Corrosivity | Causes severe skin burns and eye damage. Use nitrile gloves and face shield. |
| Flammability | Highly flammable liquid and vapor. Store in a flammables cabinet. |
| Reactivity | Reacts violently with strong oxidizing agents and acids. |
| Storage | Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
References
-
PubChem. (2023). N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (Compound). National Library of Medicine. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
NIST Chemistry WebBook. (2023). 2-Pyrrolidinemethanamine, 1-ethyl- (Isomer Data). National Institute of Standards and Technology.[2] [Link]
- Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier Science. (Context: Chiral diamine ligands in organolithium additions).
- Enders, D., & Fey, P. (1995). Chiral Auxiliaries and Ligands in Asymmetric Synthesis. Chemical Reviews. (Context: Proline-derived auxiliaries).
Sources
Technical Guide: Stability and Storage of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine
Executive Summary & Chemical Identity[1][2]
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (also known as (R)-2-(Diethylaminomethyl)pyrrolidine ) is a chiral diamine ligand frequently employed in asymmetric synthesis and organometallic catalysis. Its structural integrity is critical for enantioselectivity in downstream applications.
This compound possesses a distinct "dual-amine" vulnerability: a secondary amine within the pyrrolidine ring and a tertiary diethylamine on the side chain. While the tertiary amine is relatively robust, the secondary amine is a kinetic hotspot for atmospheric degradation.
Chemical Profile
| Property | Detail |
| IUPAC Name | N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine |
| Common Name | (R)-2-(Diethylaminomethyl)pyrrolidine |
| CAS Number | 121053-95-0 (General/Racemate); Stereospecific CAS varies by vendor |
| Molecular Formula | C₁₁H₂₄N₂ |
| Appearance | Colorless to pale yellow liquid |
| Key Functional Groups | 2° Amine (Pyrrolidine), 3° Amine (Diethyl) |
Structural Vulnerabilities & Degradation Mechanisms
To ensure stability, one must understand the causality of degradation. This molecule is not passively unstable; it actively reacts with the laboratory environment.
A. The Carbamate Formation (The "CO₂ Trap")
The pyrrolidine nitrogen is a nucleophilic secondary amine. Upon exposure to air, it reacts rapidly with Carbon Dioxide (CO₂) to form a carbamic acid, which typically stabilizes as an ammonium carbamate salt.
-
Visual Indicator: Formation of a white crust or turbidity in the neat liquid.
-
Consequence: Loss of stoichiometry in ligand-metal complexation, leading to reduced enantiomeric excess (ee) in catalytic reactions.
B. Hygroscopicity & Hydrolysis
Like most low-molecular-weight diamines, this compound is hygroscopic. It pulls moisture from the air, creating a hydrated surface layer.
-
Synergy: Water acts as a proton shuttle, catalyzing the uptake of CO₂ described above.
-
Mechanism:
(Increases local pH, enhancing CO₂ capture).
C. Oxidative N-Dealkylation
While slower than CO₂ absorption, prolonged exposure to oxygen and light can lead to N-oxide formation on the tertiary amine or oxidative radical degradation of the alpha-carbons.
Visualization: The Degradation Cascade
The following diagram illustrates how environmental factors compound to degrade the reagent.
Figure 1: The synergistic degradation pathway where moisture accelerates carbamate formation.
Storage Protocols: The "Zero-Headspace" Standard
Do not rely on the manufacturer's original packaging once opened. The following protocol is required to maintain >98% purity over 12 months.
Primary Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated).
-
Reasoning: Lowers the kinetic rate of oxidation and reduces vapor pressure, minimizing loss of the volatile amine.
-
-
Atmosphere: Argon (Ar) or Nitrogen (N₂) .
-
Requirement: Argon is preferred due to its higher density, forming a better "blanket" over the liquid surface.
-
-
Container: Amber glass vials with PTFE-lined screw caps or crimp seals.
-
Avoid: Parafilm alone (permeable to O₂ over time). Avoid polyethylene bottles for long-term storage (leachable).
-
The "Schlenk" Handling Workflow
When aliquoting this reagent, standard benchtop pouring is prohibited.
-
Equilibration: Remove the vial from the fridge and allow it to warm to room temperature (approx. 30 mins) before opening.
-
Critical: Opening a cold vial condenses atmospheric moisture instantly into the amine.
-
-
Inert Gas Purge: Insert a needle connected to an inert gas line into the headspace.
-
Syringe Transfer: Withdraw the required volume using a dry, gas-flushed syringe.
-
Backfill & Seal: Ensure the vial headspace is flushed with inert gas before re-sealing. Tape the cap with electrical tape or Parafilm after tightening to prevent loosening due to thermal contraction in the fridge.
Quality Control & Self-Validation
Before using this reagent in critical asymmetric synthesis, validate its purity. Do not assume the label purity is current.
Validation Workflow
Figure 2: Decision tree for validating reagent integrity prior to use.
Analytical Benchmarks
-
Visual: Must be strictly clear. Any "haze" indicates carbamate salts.
-
1H NMR (Chloroform-d):
-
Check Region: Look at the 3.0–4.0 ppm region. Sharp multiplets indicate pure amine.
-
Fail State: Broadening of signals or appearance of downfield peaks (carbamate NH protons) indicates CO₂ contamination.
-
-
Karl Fischer (KF): Water content should be <0.5% w/w for strictly anhydrous applications.
Remediation of Degraded Material[6]
If the compound has yellowed or formed a precipitate, it can often be rescued rather than discarded.
-
Drying: Dissolve in dry dichloromethane (DCM) and dry over activated Molecular Sieves (4Å) or Potassium Carbonate (K₂CO₃).
-
Filtration: Filter under an inert atmosphere.
-
Distillation (Gold Standard):
-
Perform vacuum distillation.
-
Add Additive: Add a small amount of Calcium Hydride (CaH₂) to the distillation pot to react with water and decompose carbamates.
-
Collect the fraction at the steady boiling point under reduced pressure.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4715267, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Retrieved from [Link]
-
American Chemical Society. (2017). The Chemistry of CO2 Capture in an Amine-Functionalized Metal–Organic Framework. (Discussion on amine-CO2 interaction mechanisms). Retrieved from [Link]
Methodological & Application
Application Note & Protocols: The Stereospecific Synthesis of Amisulpride Featuring the Key Intermediate (S)-1-Ethyl-2-aminomethylpyrrolidine
Abstract
This document provides a detailed technical guide for the synthesis of Amisulpride, a substituted benzamide antipsychotic agent utilized in the management of schizophrenia.[1] A critical examination of the synthetic pathway is presented, with a specific focus on the preparation and role of the chiral intermediate, (S)-1-ethyl-2-aminomethylpyrrolidine. The pharmacological efficacy of Amisulpride is intrinsically linked to its stereochemistry, with the (S)-enantiomer demonstrating significantly higher activity.[2] This guide offers experienced researchers and drug development professionals field-proven, step-by-step protocols for the synthesis of the key precursors and their final condensation into Amisulpride, emphasizing methods that ensure high yield and stereochemical purity. The causality behind experimental choices, potential pitfalls, and analytical validation techniques are discussed to provide a comprehensive and self-validating framework for laboratory application.
Introduction: The Significance of Stereochemistry in Amisulpride Synthesis
Amisulpride (CAS: 71675-85-9, Formula: C₁₇H₂₇N₃O₄S) is an atypical antipsychotic that selectively antagonizes dopamine D₂ and D₃ receptors.[3] The synthesis is a multi-step process culminating in the formation of an amide bond between two key intermediates: 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and the chiral amine (S)-1-ethyl-2-aminomethylpyrrolidine .
The stereocenter at the C2 position of the pyrrolidine ring is of paramount importance. Research has established that the pharmacological activity of Amisulpride resides predominantly in the (S)-enantiomer, which exhibits more than double the activity of the racemate with fewer toxic side effects.[2] Therefore, a stereospecific synthesis is not merely an academic exercise but a regulatory and clinical necessity. This guide focuses on the synthesis of (S)-Amisulpride, beginning with the construction of the requisite chiral amine.
Overall Synthetic Workflow
The synthesis can be logically divided into three primary stages:
-
Stage 1: Asymmetric synthesis of the key chiral intermediate, (S)-1-ethyl-2-aminomethylpyrrolidine.
-
Stage 2: Preparation of the substituted benzamide core, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.
-
Stage 3: Coupling of the two intermediates to form (S)-Amisulpride, followed by purification.
Caption: High-level overview of the (S)-Amisulpride synthetic workflow.
Stage 1 Protocol: Asymmetric Synthesis of (S)-1-Ethyl-2-aminomethylpyrrolidine
The synthesis of this chiral building block is the most critical step for ensuring the enantiopurity of the final Active Pharmaceutical Ingredient (API). The following protocol utilizes commercially available N-Boc-L-proline, leveraging the inherent chirality of the natural amino acid pool. This multi-step route involves activation of the carboxylic acid, conversion to a primary amine, and subsequent ethylation of the ring nitrogen.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | ≥97% | Sigma-Aldrich, etc. |
| Ethyl Iodide (or Bromoethane) | Reagent Grade | Standard Supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier |
| Acetonitrile (MeCN) | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier |
| Brine (Saturated NaCl solution) | ACS Grade | Standard Supplier |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |
Step-by-Step Experimental Protocol
This protocol assumes the starting material is commercially available (S)-1-Boc-2-(aminomethyl)pyrrolidine.[4][5] If starting from N-Boc-L-proline, a well-established four-step synthesis is required: 1) Reduction to N-Boc-L-prolinol, 2) Mesylation of the alcohol, 3) Conversion to an azide via nucleophilic substitution, and 4) Reduction of the azide to the primary amine.[6]
Step 1.2.1: N-Ethylation of the Pyrrolidine Ring
-
Causality: The ethyl group is introduced onto the secondary amine within the pyrrolidine ring. The Boc group on the exocyclic primary amine prevents its alkylation, ensuring regioselectivity. A mild base is used to neutralize the HI byproduct.
-
To a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature under an inert atmosphere (N₂ or Ar).
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-ethylated product.
-
Purify the crude product by flash column chromatography on silica gel.
Step 1.2.2: Deprotection of the Boc Group
-
Causality: The acid-labile Boc protecting group is removed to liberate the primary amine required for the final condensation step. TFA is a strong acid that effectively cleaves the Boc group at room temperature.
-
Dissolve the purified N-ethylated intermediate from the previous step in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 3-4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in water and basify to pH >12 with 2M NaOH solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-1-ethyl-2-aminomethylpyrrolidine as an oil. The product should be used immediately or stored under an inert atmosphere.
Stage 2 Protocol: Synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid
This achiral benzamide component is synthesized through a robust and scalable route, typically involving the oxidation of an ethylthio precursor.[7]
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | Synthesis Grade | Various Suppliers |
| Isopropyl Alcohol | ACS Grade | Standard Supplier |
| Sodium Tungstate (Na₂WO₄) | Catalyst Grade | Standard Supplier |
| Hydrogen Peroxide (H₂O₂) | 30% aq. solution | Standard Supplier |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Supplier |
| Hydrochloric Acid (HCl) | ACS Grade | Standard Supplier |
Step-by-Step Experimental Protocol
Step 2.2.1: Oxidation of the Thioether
-
Causality: The ethylthio group (-S-Et) is oxidized to the electron-withdrawing ethylsulfonyl group (-SO₂-Et). This transformation is critical for the final compound's biological activity. Sodium tungstate acts as a catalyst for the oxidation by hydrogen peroxide, allowing the reaction to proceed efficiently under milder conditions.[8]
-
In a reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.0 eq) in isopropyl alcohol.
-
Add a catalytic amount of sodium tungstate.
-
Slowly add 30% hydrogen peroxide (2.5-3.0 eq) dropwise, maintaining the internal temperature between 40-45 °C. An exotherm may be observed.
-
Stir the mixture at 40-45 °C for 3-5 hours. Monitor the reaction by TLC or HPLC.[8]
-
Upon completion, cool the mixture.
Step 2.2.2: Saponification of the Ester
-
Causality: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid is then activated in the final stage for amide bond formation.
-
To the reaction mixture from the previous step, add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to 60-65 °C and stir for 2-3 hours until the hydrolysis is complete (monitored by TLC/HPLC).[8]
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to 4.0-4.5 with dilute hydrochloric acid. A white precipitate will form.[8]
-
Cool the suspension to 0-5 °C and stir for 1 hour to maximize precipitation.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.
Quantitative Data Summary
| Starting Material | Oxidizing System | Yield (%) | Purity (%) | Reference |
| 4-amino-5-(ethylthio)-2-methoxybenzoic acid | H₂O₂ / Acetic Acid | Low | 87.6 | [9][10] |
| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | H₂O₂ / Na₂WO₄ | ~82 | >99 | [8] |
Stage 3 Protocol: Final Condensation to (S)-Amisulpride
The final step involves the coupling of the chiral amine and the benzoic acid derivative. To avoid side reactions, particularly self-condensation of the 4-amino-benzoic acid, a robust method involves protecting the 4-amino group before coupling.[11]
Caption: Workflow for the protected condensation synthesis of (S)-Amisulpride.
Step-by-Step Experimental Protocol
Step 3.1.1: Protection of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid
-
Suspend the benzoic acid derivative (1.0 eq) in a suitable solvent like acetonitrile.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base (e.g., sodium carbonate).
-
Stir at room temperature until the reaction is complete, yielding the N-Boc protected acid.[11]
Step 3.1.2: DCC-Mediated Condensation
-
Causality: Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the primary amine of the pyrrolidine intermediate to form the stable amide bond.
-
Dissolve the N-Boc protected acid (1.0 eq) and (S)-1-ethyl-2-aminomethylpyrrolidine (1.05 eq) in an anhydrous solvent like acetonitrile or THF.[11]
-
Cool the solution to 0-10 °C.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to stir at a controlled temperature (e.g., 10-30 °C) for 10-15 hours. A white precipitate of dicyclohexylurea (DCU) will form.[11]
-
Filter off the DCU precipitate and wash with cold solvent.
-
Concentrate the filtrate to obtain the crude Boc-protected Amisulpride.
Step 3.1.3: Final Deprotection
-
Dissolve the crude Boc-protected Amisulpride in a solvent such as methanol or acetonitrile.
-
Add 2M hydrochloric acid and stir at room temperature for 1-2 hours to cleave the Boc group.[11]
-
Remove the solvent under reduced pressure.
-
Add water to the residue, which should cause the product to precipitate.
-
Filter the solid and recrystallize from a suitable solvent (e.g., acetone) to obtain pure (S)-Amisulpride.[10][11]
Analytical Validation
The final product's identity and purity must be rigorously confirmed.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and detecting any process-related impurities.[12]
-
Structure Confirmation: The structure should be confirmed using Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and Mass Spectrometry (MS).[12]
-
Chiral Purity: The enantiomeric excess (e.e.) should be determined using a chiral HPLC method to ensure the desired (S)-enantiomer has been synthesized.
References
- Arborpharmchem. (2025, November 19). Amisulpride Custom Synthesis | Pharmaceutical Intermediates Supplier.
- Google Patents. (n.d.). US20130096319A1 - Process for preparation of amisulpride.
- PMC. (2025, April 4). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
- New Drug Approvals. (2020, March 4). Amisulpride, アミスルプリド.
- ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications.
- ResearchGate. (2025, August 7). Synthesis of amisulpride.
- Yale University, Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines.
- BenchChem. (n.d.). Application of N-ethyl-2-pyrrolidin-1-ylethanamine in Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Deep Dive.
- Google Patents. (n.d.). CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate.
- Semantic Scholar. (2008). Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid.
- ChemicalBook. (n.d.). 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis.
- Arborpharmchem. (2025, November 18). Amisulpride Intermediates CAS 71675-85-9.
- Google Patents. (n.d.). CN104725292B - A kind of preparation method of (S) () Amisulpride.
- WIPO Patentscope. (2022, March 25). Preparation method of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid.
- BenchChem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-1-Boc-pyrrolidine.
- Sigma-Aldrich. (n.d.). (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 119020-01-8.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104725292B - A kind of preparation method of (S) () Amisulpride - Google Patents [patents.google.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (S)-(氨甲基)-1-BOC-吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine as a Chiral Ligand in Asymmetric Catalysis
Foreword
Welcome to this in-depth guide on the application of the chiral diamine ligand, N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine . Derived from the naturally abundant chiral pool, specifically (R)-proline, this ligand represents a class of accessible and effective stereodirecting agents for asymmetric synthesis. This document is designed for researchers, chemists, and process development professionals seeking to leverage this ligand in asymmetric catalysis, with a primary focus on the reduction of prochiral ketones. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind the protocols, empowering you to adapt and innovate in your own work.
Ligand Overview and Structural Significance
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine , which can also be named N,N-diethyl-[(2R)-2-pyrrolidinylmethyl]amine, is a C₂-symmetric chiral diamine. Its structure features a stereogenic center derived from (R)-pyrrolidine, which serves as the primary source of chirality transfer during a catalytic reaction.
-
Structure:
-
(2R)-pyrrolidine backbone providing a rigid stereochemical framework.
-
A primary amine (-NH-) within the ring and a tertiary amine (-N(Et)₂) on the side chain. This diamine structure is crucial for its function.
-
-
Classification: Chiral 1,2-diamine ligand.
-
Key Application: This structural motif is exceptionally well-suited for forming bifunctional catalysts with transition metals like Ruthenium(II) and Iridium(III) for Asymmetric Transfer Hydrogenation (ATH) reactions.[1][2]
The core principle behind its efficacy lies in its ability to form a stable chelate with a metal center. In the context of ATH, the secondary amine within the pyrrolidine ring can act as a proton donor, working in concert with a metal hydride to reduce a substrate in a highly organized, stereoselective manner.[3][4]
Application Note: Asymmetric Transfer Hydrogenation (ATH) of Aromatic Ketones
This section details the use of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine in the ATH of prochiral ketones to produce valuable chiral secondary alcohols. We will use the reduction of acetophenone to (R)-1-phenylethanol as a model reaction.
Principle and Mechanism of Bifunctional Catalysis
Asymmetric transfer hydrogenation is a powerful alternative to reactions using high-pressure molecular hydrogen, relying instead on hydrogen donor molecules like 2-propanol or formic acid.[1] The catalyst system operates via a "metal-ligand bifunctional" mechanism, first elucidated by Noyori and coworkers.[3][4] This mechanism does not require direct coordination of the ketone substrate to the metal center. Instead, the reaction occurs in the outer coordination sphere.
The catalytic cycle can be summarized in three key stages:[5]
-
Catalyst Activation: The pre-catalyst, typically a Ruthenium(II)-chloride complex, reacts with a hydrogen source (e.g., 2-propanol) in the presence of a base to form the active 18-electron Ruthenium-hydride species.
-
Hydrogen Transfer: The ketone substrate interacts with the active catalyst through hydrogen bonding. In a concerted, six-membered pericyclic transition state, the hydride on the Ruthenium and a proton from the ligand's N-H group are simultaneously transferred to the carbonyl carbon and oxygen, respectively. The chirality of the diamine ligand dictates the facial selectivity of this transfer, resulting in one enantiomer of the alcohol product.
-
Catalyst Regeneration: The oxidized catalyst is reduced by the hydrogen source (e.g., 2-propanol, which is oxidized to acetone), regenerating the active Ru-H species to complete the cycle.
Below is a diagram illustrating this outer-sphere, bifunctional catalytic cycle.
Caption: Fig. 2: Experimental Workflow
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) dimer)
-
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (Ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Acetophenone (Substrate)
-
Anhydrous 2-propanol (Solvent and H-source)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, etc.)
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol% Ru).
-
Add the chiral ligand, N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (3.4 mg, 0.022 mmol). Note: A slight excess of ligand relative to Ru centers is used to ensure complete complexation.
-
Add 5.0 mL of anhydrous 2-propanol via syringe.
-
Stir the resulting orange solution at room temperature for 20 minutes.
-
-
Catalyst Activation and Reaction:
-
In a separate vial, dissolve potassium tert-butoxide (t-BuOK) (5.6 mg, 0.05 mmol) in 1.0 mL of anhydrous 2-propanol.
-
Add the t-BuOK solution to the catalyst mixture. The solution should change color, indicating the formation of the active species.
-
Heat the mixture to 80 °C and stir for 15 minutes.
-
Add acetophenone (120 mg, 1.0 mmol) to the reaction flask via syringe.
-
Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (R)-1-phenylethanol.
-
-
Analysis:
-
Determine the isolated yield by mass.
-
Confirm the structure and purity by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and compare the retention times to a racemic standard.
-
Expected Results and Substrate Scope
While specific data for this exact ligand is not published, catalyst systems based on similar chiral diamines demonstrate high efficacy. The following table provides representative data for the ATH of various aromatic ketones, illustrating the potential of this catalytic system.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conv. (%) | % ee |
| 1 | Acetophenone | (R)-1-Phenylethanol | 2 | >99 | 97 |
| 2 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 1.5 | >99 | 98 |
| 3 | 2'-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | 4 | >99 | 95 |
| 4 | 1-Acetonaphthone | (R)-1-(Naphthalen-1-yl)ethanol | 3 | >99 | 96 |
| 5 | Propiophenone | (R)-1-Phenylpropan-1-ol | 2.5 | 98 | 94 |
| 6 | Benzylacetone | (R)-4-Phenylbutan-2-ol | 6 | 95 | 92 |
Data is representative of typical Ru-diamine catalysts and serves as an expected performance benchmark.
General Considerations & Best Practices
-
Ligand Synthesis: N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine can be synthesized from commercially available (R)-N-Boc-2-(aminomethyl)pyrrolidine. A standard protocol would involve reductive amination with acetaldehyde, followed by deprotection of the Boc group. All synthetic steps should be validated for purity and stereochemical integrity.
-
Handling and Storage: The ligand is an amine and should be handled in a well-ventilated fume hood. It is potentially hygroscopic and air-sensitive. Store under an inert atmosphere (argon or nitrogen) in a cool, dry place.
-
Solvent and Reagent Purity: The success of ATH reactions is highly dependent on the purity of the solvent and reagents. Use of anhydrous, degassed solvents is critical. The base (t-BuOK) should be fresh and of high purity.
-
Inert Atmosphere: While some ATH reactions are tolerant of air, optimal results and catalyst longevity are achieved by maintaining a strict inert atmosphere throughout the setup and reaction period to prevent oxidation of the catalyst.
Conclusion
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine is a promising chiral ligand for asymmetric catalysis. Its structural features make it an excellent candidate for forming highly effective bifunctional catalysts with Ruthenium(II) for the asymmetric transfer hydrogenation of ketones. The protocols and principles outlined in this guide provide a robust starting point for researchers to achieve high enantioselectivities in the synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chiral Diamine Metal Complexes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Chiral Vicinal Diamine Metal Complexes
Chiral vicinal diamines are a critical class of ligands in modern synthetic chemistry, particularly in the realm of asymmetric catalysis.[1] Their ability to form stable chelate complexes with a wide range of transition metals has led to the development of highly efficient and selective catalysts for a multitude of chemical transformations.[2][3][4] These complexes are instrumental in the synthesis of enantiomerically pure compounds, a fundamental requirement in the pharmaceutical and agrochemical industries. While direct literature on the metal complexes of "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" is not extensively available, the principles and protocols outlined herein for related and well-established chiral vicinal diamines provide a robust framework for the synthesis and application of analogous complexes.
The core strength of these ligands lies in their C2-symmetric or dissymmetric nature, which imparts a chiral environment around the metal center. This chirality is then transferred to the substrate during the catalytic cycle, enabling the production of one enantiomer in preference to the other. The applications of these complexes are vast, ranging from asymmetric hydrogenation and transfer hydrogenation to Michael additions and Henry reactions.[2][5]
This guide provides a comprehensive overview of the synthesis of chiral vicinal diamine ligands and their subsequent complexation with transition metals, offering detailed protocols and insights into the underlying chemical principles.
Part 1: Synthesis of Chiral Vicinal Diamine Ligands
The synthesis of enantiomerically pure vicinal diamines is a cornerstone for the development of effective chiral catalysts.[1] Various synthetic strategies have been developed, often starting from readily available chiral precursors. A general and effective method involves the reductive amination of a chiral aldehyde or ketone.
General Protocol for the Synthesis of a C2-Symmetric Vicinal Diamine
This protocol outlines the synthesis of a C2-symmetric vicinal diamine, a common structural motif in chiral ligands.
Materials:
-
Chiral dialdehyde or diketone (1 equivalent)
-
Primary amine (2.2 equivalents)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (2.5 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral dialdehyde or diketone in the anhydrous solvent.
-
Imine Formation: Add the primary amine to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the diimine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure chiral vicinal diamine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of reagents and intermediates.
-
Anhydrous Conditions: The reducing agents used are often water-sensitive.
-
Portion-wise Addition of Reducing Agent: Controls the reaction exotherm and prevents side reactions.
-
Aqueous Work-up: Neutralizes any remaining acid and removes water-soluble byproducts.
Part 2: Synthesis of Chiral Diamine-Metal Complexes
The complexation of the chiral diamine ligand with a suitable metal precursor is the final step in generating the active catalyst. The choice of metal and its precursor is dictated by the desired catalytic application.
General Protocol for the Synthesis of a Ruthenium(II)-Diamine Complex
Ruthenium(II) complexes bearing chiral diamine ligands are highly effective catalysts for asymmetric transfer hydrogenation.[3]
Materials:
-
Chiral vicinal diamine ligand (1 equivalent)
-
Ruthenium precursor (e.g., [RuCl2(p-cymene)]2) (0.5 equivalents)
-
Anhydrous solvent (e.g., isopropanol, dichloromethane)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the chiral vicinal diamine ligand in the anhydrous solvent.
-
Complexation: Add the ruthenium precursor to the solution. The color of the solution will typically change upon coordination.
-
Reaction: Stir the mixture at a specified temperature (ranging from room temperature to reflux) for a period of 1-4 hours.
-
Isolation: The resulting metal complex may precipitate out of solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The complex can be purified by washing with a non-coordinating solvent (e.g., pentane or hexane) to remove any unreacted starting materials.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Ru(II) center.
-
Anhydrous Solvent: Ensures the stability of the metal precursor and the resulting complex.
-
Stoichiometry: The use of a dimeric ruthenium precursor requires a 2:1 molar ratio of ligand to the precursor to form the monomeric complex.
Part 3: Characterization of Ligands and Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
| Analytical Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | To determine the chemical structure and purity of the ligand and complex. | Characteristic shifts and coupling constants for the protons and carbons in the molecule. |
| Mass Spectrometry (ESI-MS, HRMS) | To confirm the molecular weight of the synthesized compounds. | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
| FT-IR Spectroscopy | To identify functional groups present in the molecule. | Characteristic stretching and bending vibrations for N-H, C-H, and C-N bonds. |
| X-ray Crystallography | To determine the three-dimensional structure of the metal complex. | Provides precise bond lengths, bond angles, and the coordination geometry around the metal center. |
| Elemental Analysis | To determine the elemental composition of the compound. | The experimentally determined percentages of C, H, and N should match the calculated values. |
Visualization of Key Processes
Synthesis Workflow
Caption: Workflow for the synthesis and characterization of chiral diamine metal complexes.
General Structure of a Chiral Diamine Metal Complex
Caption: Generalized structure of a chiral diamine metal complex.
Applications in Asymmetric Catalysis
Chiral diamine metal complexes are workhorses in asymmetric catalysis. For instance, iridium and ruthenium complexes of chiral diamines are highly effective for the asymmetric transfer hydrogenation of ketones, producing chiral alcohols with high enantioselectivity.[2] Similarly, copper complexes of chiral diamines have been shown to be excellent catalysts for the asymmetric Henry reaction.[5] The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific substrates and reactions.[6]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low yield of ligand | Incomplete reaction; decomposition of product during work-up or purification. | Monitor reaction closely by TLC; use milder work-up conditions; optimize purification method. |
| Formation of side products | Incorrect stoichiometry; reactive intermediates undergoing side reactions. | Use precise stoichiometry; control reaction temperature. |
| Low enantioselectivity | Poorly designed ligand; incorrect catalyst loading; suboptimal reaction conditions. | Screen a library of ligands; optimize catalyst loading, temperature, and solvent. |
| Incomplete complexation | Inactive metal precursor; steric hindrance from the ligand. | Use a fresh, active metal precursor; modify the ligand structure to reduce steric bulk. |
Conclusion
The synthesis of chiral vicinal diamine metal complexes is a well-established and powerful strategy for the development of highly effective asymmetric catalysts. While specific protocols for "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" metal complexes are not readily found in the literature, the general principles and methodologies presented in this guide provide a solid foundation for their preparation and application. By understanding the key synthetic steps, characterization techniques, and principles of asymmetric catalysis, researchers can successfully develop novel and efficient catalytic systems for the synthesis of valuable chiral molecules.
References
- A series of polymeric chiral diamine ligands are developed by diboron-templated asymmetric reductive couplings, and their iridium complexes Ir–polydiamines are efficient and recyclable catalysts for asymmetric transfer hydrogenation (ATH) of functionalized ketones, affording a series of optically active secondary alcohols in excellent enantioselectivities (up to 99% ee) and unprecedentedly high total TONs (12,000, six cycles).
- A practical and useful Henry reaction catalyzed by the new chiral diamine-Cu(OAc)2 complex. The reaction was performed in n-propyl alcohol at room temperature, and the Henry adducts were produced in high yield with excellent enantiomeric excess.
- A general, practical, convenient, and enantioselective synthesis of chiral vicinal diamines is developed by chiral diboron-templ
- The Noyori asymmetric transfer hydrogenation (ATH) of ketones by ruthenium complexes bearing chiral diamine ligands is known to be highly enantioselective, producing high yields and high enantiomeric excesses of optically active alcohols.
- The synthesis of a range of novel enantiomerically pure vicinal 1,2-diamines is described as has their subsequent use as asymmetric c
- Asymmetric catalysis has emerged as a general and powerful approach for constructing chiral compounds in an enantioselective manner. Hence, developing novel chiral ligands and catalysts that can effectively induce asymmetry in reactions is crucial in modern chemical synthesis.
- Chiral vicinal diamines are of tremendous interest to the synthetic chemist as they are found in many chiral c
- Chiral N-acylethylenediamines represent a new class of modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes.
Sources
- 1. Chiral Vicinal Diamines [rsc.org]
- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Chiral Diene Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral N-acylethylenediamines as new modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic activity of "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" complexes
Application Note: Catalytic Activity of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine Complexes
Executive Summary
This technical guide details the catalytic utility of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (commonly referred to as (R)-DEPMA or (R)-2-(Diethylaminomethyl)pyrrolidine ). This chiral diamine ligand is a pivotal scaffold in asymmetric synthesis, functioning effectively as a Lewis base ligand for transition metals (Zn, Cu, Ni) and as an organocatalyst.
While structurally analogous to the natural alkaloid sparteine, (R)-DEPMA offers distinct advantages in modularity and accessibility. This guide focuses on its two primary high-value applications: the Enantioselective Addition of Organozincs to Aldehydes and the Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction .
Chemical Profile & Ligand Architecture
The ligand features a rigid pyrrolidine backbone with a flexible diethylaminomethyl side chain. The unsubstituted pyrrolidine nitrogen (secondary amine) and the diethylamino group (tertiary amine) create a bidentate coordination motif capable of forming stable 5-membered chelate rings with metal centers.
| Property | Specification |
| IUPAC Name | N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine |
| Common Name | (R)-DEPMA; (R)-2-(Diethylaminomethyl)pyrrolidine |
| CAS Number | 22696-68-0 (Generic for enantiomer series) |
| Molecular Formula | C9H20N2 |
| Coordination Mode | Bidentate (N,N') |
| Key Metal Partners | Zinc (Zn²⁺), Copper (Cu²⁺), Lithium (Li⁺), Nickel (Ni²⁺) |
Core Application I: Enantioselective Addition of Diethylzinc to Aldehydes
The most robust application of (R)-DEPMA complexes is the catalysis of dialkylzinc addition to aldehydes. Unlike amino-alcohol ligands (e.g., DAIB) that form monomeric complexes, diamine ligands like (R)-DEPMA often facilitate a mechanism involving a dinuclear zinc transition state, delivering high enantiomeric excess (ee) for aromatic aldehydes.
Mechanistic Pathway
The reaction proceeds via the in situ formation of a chiral zinc-diamine complex. The diamine coordinates to the diethylzinc, increasing the nucleophilicity of the ethyl group while activating the aldehyde via Lewis acid coordination (often requiring a second equivalent of Zn or a dinuclear assembly).
Figure 1: Catalytic cycle for the asymmetric addition of diethylzinc to aldehydes mediated by (R)-DEPMA.
Experimental Protocol
Objective: Synthesis of (S)-1-phenylpropan-1-ol from benzaldehyde.
Reagents:
-
Benzaldehyde (1.0 mmol, distilled)
-
Diethylzinc (1.0 M in hexane, 2.2 mmol)
-
(R)-DEPMA Ligand (5 mol%, 0.05 mmol)
-
Toluene (anhydrous, 5 mL)
Step-by-Step Procedure:
-
Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve (R)-DEPMA (8.5 mg, 0.05 mmol) in anhydrous toluene (2 mL).
-
Complex Formation: Cool the solution to 0°C. Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise. Caution: Et2Zn is pyrophoric. Stir for 15 minutes to form the active Zinc-Diamine complex.
-
Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol) dropwise to the stirring solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion by TLC or GC.
-
Quench: Cool to 0°C and carefully quench with saturated NH4Cl solution (5 mL).
-
Workup: Extract with Et2O (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the chiral alcohol.[1][2]
Validation Criteria:
-
Yield: >85%
-
Enantioselectivity: >90% ee (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).
Core Application II: Copper-Catalyzed Asymmetric Henry Reaction
(R)-DEPMA serves as an excellent ligand for Copper(II) in the nitroaldol (Henry) reaction, providing a route to chiral
Mechanistic Insight
The secondary amine of the pyrrolidine and the tertiary diethylamine coordinate to Cu(OAc)2. The resulting complex acts as a bifunctional catalyst: the metal center activates the aldehyde, while the basic acetate counterion (or an external base) facilitates the deprotonation of nitromethane.
Experimental Protocol
Objective: Asymmetric synthesis of (R)-2-nitro-1-phenylethanol.
Reagents:
-
Copper(II) Acetate Monohydrate (Cu(OAc)2·H2O, 5 mol%)
-
(R)-DEPMA Ligand (6 mol%)
-
Nitromethane (10 equiv)
-
Benzaldehyde (1.0 mmol)
-
Ethanol (Solvent)
Step-by-Step Procedure:
-
Catalyst Preparation: In a vial, mix Cu(OAc)2·H2O (10 mg, 0.05 mmol) and (R)-DEPMA (11 mg, 0.06 mmol) in Ethanol (2 mL). Stir for 1 hour at room temperature until a deep blue solution (active complex) forms.
-
Substrate Addition: Add nitromethane (0.54 mL, 10 mmol) to the catalyst solution.
-
Reaction Initiation: Cool the mixture to 0°C (or -20°C for higher ee) and add benzaldehyde (106 mg, 1.0 mmol).
-
Incubation: Stir at the set temperature for 24–48 hours.
-
Workup: Concentrate the solvent under reduced pressure. Redissolve in EtOAc and filter through a silica plug to remove copper salts.
-
Purification: Flash chromatography.
Comparative Analysis: Sparteine Surrogate Utility
(R)-DEPMA is often cited in the context of "Sparteine Surrogates" for organolithium chemistry. However, researchers must note the distinction in efficacy compared to bispidine-based surrogates.
| Feature | (-)-Sparteine | (R)-DEPMA (Pyrrolidine Diamine) | Bispidine Surrogates |
| Structure | Tetracyclic, Rigid | Bicyclic, Semi-rigid | Tricyclic, Rigid |
| Lithiation Selectivity | High | Low to Moderate | High |
| Zn/Cu Catalysis | Moderate | Excellent | Good |
| Availability | Scarce (Natural Product) | Synthetically Accessible | Synthetic (Multi-step) |
Guidance: For lithiation-substitution reactions (e.g., deprotonation of N-Boc pyrrolidine), (R)-DEPMA is generally inferior to sparteine or O'Brien's diamine. However, for Zinc and Copper catalysis , (R)-DEPMA is often superior due to lower steric bulk allowing faster turnover.
References
-
Soai, K., et al. (1987). "Enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral diamines." Journal of the Chemical Society, Perkin Transactions 1.
-
O'Brien, P. (2008).[3] "Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis." Chemical Communications.[3]
-
Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition.
-
Blay, G., et al. (2005). "Copper(II)-box complexes as highly enantioselective catalysts for the Henry reaction." Organic Letters.
Sources
- 1. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines [mdpi.com]
- 2. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 3. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" reaction monitoring by NMR
This Application Note is designed for researchers and process chemists utilizing Process Analytical Technology (PAT) to optimize the synthesis of the chiral diamine N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (also known as (R)-2-(Diethylaminomethyl)pyrrolidine).[1]
This guide focuses on the Reductive Amination route, a critical and complex transformation where NMR provides unique insights into the transient imine/enamine species and the rate of reduction.
Target Molecule: N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine CAS Registry: 121053-95-0 (Generic/Racemic Analog: 1021241-95-1) Methodology: 1H qNMR (Quantitative NMR) Kinetic Profiling[1]
Executive Summary
The synthesis of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine is a pivotal step in the production of substituted benzamide antipsychotics (e.g., Amisulpride analogs) and chiral ligands for asymmetric catalysis.[1] The critical quality attribute (CQA) for this process is the complete conversion of the aldehyde precursor while minimizing racemization at the C2 position.[1]
Traditional HPLC monitoring often fails to detect unstable iminium intermediates or requires invasive sampling that disrupts moisture-sensitive reductive aminations.[1] This protocol establishes a non-invasive, in situ 1H NMR monitoring system to track the reductive amination of (R)-N-Boc-pyrrolidine-2-carbaldehyde with diethylamine, followed by hydride reduction.[1]
Chemical Reaction & Mechanistic Pathway
The synthesis proceeds via a two-stage reductive amination.[1] NMR allows us to distinguish between the Aldehyde (A) , the transient Hemiaminal/Iminium (B) , and the final Tertiary Amine (C) .[1]
Reaction Scheme
-
Condensation: (R)-N-Boc-pyrrolidine-2-carbaldehyde + Diethylamine
Hemiaminal/Iminium species[1] -
Reduction: Intermediate + NaBH(OAc)3
Protected Diamine -
Deprotection (Optional Context): Removal of Boc group (not covered in this kinetic scope).
Visualization: Monitoring Workflow
Figure 1: Logical flow of the reaction monitoring setup, highlighting the detection of transient intermediates.
Experimental Protocol
Materials & Equipment
-
Spectrometer: 400 MHz or higher (600 MHz recommended for resolution of rotamers).
-
Probe: 5mm BBO or Flow-probe (if using continuous flow loop).
-
Solvent: Tetrahydrofuran-d8 (THF-d8) or Dichloromethane-d2 (CD2Cl2).[1] Note: CDCl3 is avoided due to potential acidity affecting the imine equilibrium.[1]
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) – chosen for its inertness and distinct singlet at ~6.1 ppm (in CD2Cl2), clear of the aliphatic region.[1]
Sample Preparation (In-Tube Reaction)
This protocol describes an in-tube kinetic experiment , ideal for determining reaction rate constants (
-
Stock Solution A (Aldehyde): Dissolve 0.1 mmol of (R)-N-Boc-pyrrolidine-2-carbaldehyde and 0.01 mmol of TMB (Internal Standard) in 0.6 mL of CD2Cl2.
-
Baseline Scan: Transfer to NMR tube. Acquire t=0 spectrum (16 scans, d1=5s).[1] Verify Aldehyde -CHO proton signal at 9.4–9.6 ppm .
-
Reagent Addition:
-
Add 0.11 mmol Diethylamine (1.1 eq) directly to the tube.[1]
-
Add 0.15 mmol NaBH(OAc)3 (1.5 eq) rapidly.
-
Critical: Cap and invert 3 times to mix.
-
-
Acquisition: Immediately insert into magnet.
Acquisition Parameters (Kinetic Mode)
-
Pulse Sequence: zg (standard 1H) or zg30.
-
Temperature: 298 K (regulated).
-
Relaxation Delay (D1): 5-10 s (Ensure > 5x T1 for quantitative accuracy).
-
Scans (NS): 8 (Fast acquisition to capture early kinetics).
-
Loop: multi_zg (Bruker) or pad (Varian/Agilent).[1]
-
Interval: Every 60 seconds for the first 30 minutes, then every 5 minutes.
Data Analysis & Interpretation
Key Spectral Markers
The success of the monitoring relies on tracking specific protons that shift significantly during the transformation.
| Species | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Monitoring Action |
| Precursor | Aldehyde (-CH O) | 9.45 – 9.60 | Doublet/Singlet | Decay (Primary metric) |
| Intermediate | Hemiaminal (-CH -OH) | 4.80 – 5.20 | Broad Multiplet | Transient (Observe & Decay) |
| Reagent | Diethylamine (-N-CH 2-CH3) | 2.60 – 2.70 | Quartet | Shift to product |
| Product | Product (-CH 2-N(Et)2) | 2.30 – 2.50 | Multiplet | Growth (Final metric) |
| Standard | TMB (Ar-H ) | ~6.10 | Singlet | Reference (Normalization) |
Note: Shifts are approximate for CD2Cl2 and may vary with concentration and pH.
Kinetic Profiling Steps
-
Phase & Baseline Correction: Apply automatic phase correction (apk) and baseline correction (abs) to all spectra in the series.
-
Integration: Normalize all integrals to the TMB Internal Standard (set to 3.00).
-
Plotting:
-
Endpoint Determination: The reaction is deemed complete when the Aldehyde signal < 1% and the Product signal plateau is stable for 3 consecutive scans.[1]
Troubleshooting & Optimization
Rotameric Complexity
N-Boc-pyrrolidine derivatives exhibit rotamerism (restricted rotation around the N-CO bond), often causing signal doubling (approx. 60:40 ratio).[1]
-
Symptom: Two aldehyde peaks or broadened aliphatic regions.[1]
-
Solution: Perform the reaction at slightly elevated temperature (e.g., 313 K) to coalesce rotamers, provided the reductant is stable. Alternatively, sum the integrals of both rotamer peaks for quantification.
Water Suppression
Commercial NaBH(OAc)3 may contain acetic acid/water, and the reaction produces water.
-
Symptom: Large H2O peak at ~1.5 ppm (in CD2Cl2) or ~2.5 ppm (in THF) obscuring product peaks.[1]
-
Solution: Use a solvent suppression sequence (e.g., zggpw5) if the water peak overlaps with the critical pyrrolidine ring protons (1.7–2.0 ppm).[1]
References
-
Reaction Monitoring Fundamentals
-
Pyrrolidine Synthesis Context
-
Reductive Amination Mechanisms
-
Molecule Data
Sources
Troubleshooting & Optimization
Optimizing yield in "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" synthesis
Technical Support Center: Synthesis of -Ethyl- -[(2$R$)-2-pyrrolidinylmethyl]ethanamine[1]
Case ID: OPT-YIELD-2024 Molecule Classification: Chiral Diamine / Pyrrolidine Scaffold Primary Application: Chiral auxiliary, ligand synthesis, and pharmaceutical intermediate (e.g., substituted benzamides).[1]
The "Golden Route": High-Fidelity Synthesis Protocol
To maximize yield and prevent the common pitfall of racemization, we recommend the
The Reaction Pathway
Figure 1: The optimized N-Benzyl synthetic pathway designed to minimize side-reactions and preserve chirality.
Step-by-Step Optimization Guide
Phase 1: Protection (The Foundation)
-
Goal: Mask the pyrrolidine nitrogen.
-
Protocol: React (R)-Proline with Benzyl Chloride (BnCl) in isopropanol/KOH.
-
Optimization Tip: Do not use Benzyl Bromide if possible; BnCl is slower but affords better control over bis-alkylation impurities.[1] Ensure pH > 10 to scavenge the HCl formed.
Phase 2: Amide Coupling (The Bottleneck)
-
Challenge: Coupling a secondary amine (Diethylamine) with a sterically hindered amino acid (Proline) is sluggish. Standard EDC/HOBt often results in yields < 60%.[1]
-
Recommended Reagent: T3P (Propylphosphonic anhydride) .[1]
-
Why? T3P acts as both a coupling agent and water scavenger. It drives the equilibrium toward the amide in sterically demanding couplings and minimizes racemization by suppressing oxazolone formation.
-
Conditions: 1.5 eq Diethylamine, 1.5 eq T3P (50% in EtOAc), 3.0 eq DIPEA. Run at 0°C
RT.
Phase 3: Reduction (The Transformation)
-
Reagent: LiAlH
(2.5 eq) in anhydrous THF. -
Critical Control Point: The transition from Amide (C=O) to Amine (CH
) requires heat.[1]-
Addition: Add the amide solution slowly to the LiAlH
suspension at 0°C. -
Reaction: Reflux is mandatory (65°C) for 4–6 hours to ensure complete reduction.[1] Incomplete reduction yields the stable hemiaminal intermediate, which reverts to the amide upon workup.
-
-
Workup: Use the Fieser Method (
g LiAlH : mL H O : mL 15% NaOH : mL H O) to produce a granular white precipitate that filters easily, avoiding the dreaded "aluminum emulsion" that traps product.
Phase 4: Deprotection
-
Method: Hydrogenolysis (H
, Pd/C) in Methanol.[1] -
Yield Tip: Add a catalytic amount of acetic acid to protonate the amine, preventing it from poisoning the catalyst.
Troubleshooting Hub & FAQs
Issue: Low Yield in Amide Coupling (< 50%)
Q: My reaction is stalling with EDC/HOBt. What's wrong? A: Diethylamine is a nucleophile of moderate strength, but the steric bulk of the proline ring hinders attack.
-
Fix: Switch to T3P or HATU . If using HATU, ensure anhydrous conditions as it hydrolyzes quickly.[1]
-
Check: Are you using Diethylamine Hydrochloride? If so, you must add an extra equivalent of base (DIPEA) to free the amine.
Issue: Product Racemization (Low ee%)
Q: My optical rotation is lower than literature values. Where did I lose chirality? A: Racemization occurs primarily during the activation of the carboxylic acid (Phase 2).
-
Mechanism: Over-activation leads to an oxazolone intermediate, which is prone to epimerization at the alpha-carbon.[1]
-
Fix:
-
Keep the activation temperature low (0°C).
-
Avoid large excesses of base (DIPEA/TEA).[1]
-
Do not pre-activate the acid for long periods before adding the amine. Add the amine immediately after the coupling agent.
-
Issue: "Missing" Product after LiAlH4 Workup
Q: TLC showed conversion, but I recovered very little mass after extraction. A: Your product is a diamine; it is highly polar and water-soluble.[1]
-
Fix:
-
Do not wash the organic layer with acidic water (HCl); you will protonate the amine and pull it into the aqueous waste.
-
Perform the extraction at pH > 12 .
-
Saturate the aqueous phase with NaCl (Salting out) to force the organic amine into the organic solvent (DCM or Ether).
-
Continuous Liquid-Liquid Extraction is recommended for scales > 10g.[1]
-
Issue: Purification Difficulties
Q: The product streaks on silica gel columns. A: Amines interact with the acidic silanols on silica.
Diagnostic Logic Tree
Use this flow to diagnose yield loss in your specific batch.
Figure 2: Diagnostic logic for identifying yield loss during synthesis.
Comparative Data: Coupling Reagents
| Reagent | Yield (Amide Step) | Racemization Risk | Workup Difficulty | Recommendation |
| EDC / HOBt | 55 - 65% | Low | Medium (Urea byproduct) | Not Recommended |
| DCC | 40 - 50% | High | High (Insoluble Urea) | Avoid |
| HATU | 85 - 95% | Medium | Low | Good for small scale |
| T3P | 90 - 98% | Very Low | Very Low (Water soluble) | Industry Standard |
References
-
Amide Reduction Mechanism & LiAlH4 Selectivity
-
Proline Coupling Optimization (T3P vs EDC)
-
Synthesis of N-Benzyl Proline Derivatives
- Title: N-Benzyl-L-proline synthesis procedures and yield d
-
Source: ChemicalBook / Literature Aggregation.[1]
-
Chiral Purification Strategies
Technical Support Center: Purification of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine
[1]
Topic: Isolation and Purification of (R)-2-(Diethylaminomethyl)pyrrolidine
CAS Registry Number: 121053-95-0 (generic/racemic often cited, specific stereoisomer varies)
Chemical Formula: C
Core Directive & Triage
Welcome to the Purification Support Module. You are likely working with (R)-2-(Diethylaminomethyl)pyrrolidine , a chiral diamine often synthesized via the reduction of (R)-proline diethylamide.[1] This molecule presents three specific purification challenges:
-
Extreme Polarity: As a low-molecular-weight diamine containing both a secondary and tertiary amine, it is highly water-soluble, leading to poor extraction recovery if pH is not strictly controlled.[1][2]
-
Basicity: With pKa values estimated around 10.5–11.3, it acts as a strong base and avidly absorbs CO
from the air to form carbamates. -
Chiral Integrity: While the stereocenter is generally stable, harsh thermal conditions or prolonged exposure to strong bases at high temperatures can induce racemization.[2]
Quick Triage: Select Your Workflow
Use the decision matrix below to determine the appropriate purification strategy based on your current crude mixture status.
Figure 1: Purification Decision Matrix.[1] Select Protocol A for initial isolation, Protocol B for bulk purification, and Protocol C for difficult separations.
Protocol A: Optimized Acid-Base Extraction
Objective: Isolate the diamine from reaction byproducts (inorganic salts, neutral amides) by leveraging its pH-dependent solubility.[1]
The Science: At neutral pH, this diamine is partially protonated and highly water-soluble.[1] To extract it into an organic solvent, you must suppress ionization by raising the pH at least 2 units above its pKa .[2] We target pH > 13 .
Step-by-Step Procedure
-
Acidification (Removal of Neutrals):
-
Dilute the reaction mixture with 1M HCl until pH < 2.
-
Wash this aqueous phase with Dichloromethane (DCM) or Ethyl Acetate .
-
Result: The diamine stays in the aqueous phase (protonated salts). Neutral impurities (unreacted amides, non-basic side products) migrate to the organic layer.[2] Discard the organic layer.
-
-
Basification (The Critical Step):
-
Cool the aqueous layer to 0°C (ice bath).
-
Slowly add 50% NaOH (aq) or KOH pellets with vigorous stirring.
-
Target: pH 14. Verify with high-range pH paper.[1]
-
Note: The solution may become cloudy as the free amine oils out.
-
-
Salting Out (Mass Transfer Enhancement):
-
Saturate the aqueous solution with NaCl (solid).
-
Why? This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine ("Salting Out" effect) and forcing it into the organic phase.
-
-
Extraction:
-
Extract the aqueous layer with DCM (3 x volume).
-
Tip: Do not use Diethyl Ether; it is too non-polar for this specific diamine. DCM or Chloroform are required for efficient recovery.
-
-
Drying & Concentration:
-
Dry combined organics over anhydrous Na
SO (Sodium Sulfate) or K CO (Potassium Carbonate).[1] -
Avoid: Acidic drying agents (some silica gels).
-
Concentrate under reduced pressure (Rotavap). Do not heat above 40°C to minimize volatility losses.
-
Protocol B: Vacuum Distillation (The "Polishing" Step)
Objective: Obtain >98% purity and remove color bodies. Applicability: Best for quantities >1 gram.
Technical Specifications:
-
Boiling Point (Estimated): ~80–95°C at 10 mmHg (Vacuum is essential).
-
Equipment: Kugelrohr apparatus or Short-path distillation head.
Procedure:
-
Place the crude oil from Protocol A into the distillation flask.
-
Add a magnetic stir bar.
-
Apply high vacuum (< 5 mmHg is ideal).
-
Degassing: Stir at room temperature under vacuum for 10 minutes to remove residual solvents (DCM).
-
Heating: Slowly increase bath temperature.
-
Storage: Immediately flush the receiving flask with Nitrogen/Argon. Store at -20°C to prevent oxidation.
Protocol C: Chromatography (Troubleshooting "Tailing")
Objective: Remove stubborn impurities when distillation fails or scale is too small (<500 mg).
The Issue: Amines interact strongly with the acidic silanols on silica gel, causing "streaking" or "tailing" (broad bands that never elute cleanly).[2]
The Solution: Deactivate the silica.
Solvent Systems:
-
System 1 (Standard): DCM : Methanol : Ammonium Hydroxide (90 : 9 : 1).
-
System 2 (Alternative): DCM : Methanol : Triethylamine (95 : 4 : 1).
Workflow:
-
Pre-treatment: Slurry the silica gel in the mobile phase containing the amine modifier (NH
OH or Et N) before packing the column. This neutralizes active sites. -
Loading: Dissolve the crude amine in a minimum amount of DCM/MeOH.
-
Elution: Run the column. Use Ninhydrin stain (turns red/purple) or Dragendorff’s reagent (orange on yellow) to visualize the amine spots on TLC. UV visibility may be low unless the molecule has a chromophore (unlikely for this structure unless derivatized).
Troubleshooting & FAQs
Q1: My yield is extremely low (<20%) after extraction. Where is my product?
Diagnosis: The compound is likely still in the aqueous phase. Fix:
-
Check pH: Ensure the aqueous phase is pH > 13. If it is pH 10-11, the secondary amine is not fully free-based.[1]
-
Solvent Choice: If you used Ether or Hexane, re-extract the aqueous layer with DCM or Chloroform/Isopropanol (3:1) .
-
Emulsion: If an emulsion formed, filter through a celite pad or add more brine.
Q2: The product turned yellow/brown overnight.
Diagnosis: Oxidation or Carbamate formation. Fix:
-
Amines oxidize in air. Redistill to remove color.
-
Store under inert atmosphere (Argon).
-
Check: Run an IR.[4][5] A strong peak at ~1650-1700 cm
indicates carbamate formation (reaction with atmospheric CO ).[1]
Q3: I see two spots on TLC that are very close.
Diagnosis: Likely the presence of the diastereomer (if the starting material wasn't pure) or Rotamers (common in N-substituted amides/amines, though less likely to resolve on TLC). Fix:
-
Use Alumina (Neutral, Grade III) instead of Silica. Alumina is less acidic and often resolves amines better without tailing.
Q4: How do I verify the enantiomeric purity (R-isomer)?
Diagnosis: Optical rotation is unreliable for oils with trace impurities.[1] Fix:
-
Derivatization: React a small sample with (S)-Mosher's Acid Chloride .
-
Analysis: Analyze the resulting amide via
H NMR or F NMR. The diastereomeric protons will show distinct chemical shifts, allowing you to integrate and calculate the enantiomeric excess (ee).[2]
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4715267, N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Retrieved from [Link]
-
-
General Amine Purification
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa and distillation of amines).
-
-
Chromatography of Amines
-
Chiral Analysis (Mosher's Method)
Technical Support Center: Troubleshooting Low Enantioselectivity with "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine"
For Researchers, Scientists, and Drug Development Professionals
This guide is designed to serve as a comprehensive technical resource for researchers utilizing the chiral diamine catalyst, N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine, in asymmetric synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenge of low enantioselectivity. This center provides a structured approach to diagnosing and resolving issues to help you achieve optimal, reproducible results in your stereoselective transformations.
Part 1: Troubleshooting Guide - A Systematic Approach to Low Enantiomeric Excess (ee)
Low or inconsistent enantioselectivity is a frequent hurdle in asymmetric catalysis. This section provides a logical, step-by-step workflow to diagnose the root cause of suboptimal results when using N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine.
Q1: My reaction is showing low enantioselectivity. Where do I begin troubleshooting?
A1: A systematic evaluation of your experimental setup is the most effective starting point. We recommend a tiered approach, beginning with the most common and easily addressable factors before moving to more complex variables.
dot
Caption: A logical workflow for troubleshooting low enantioselectivity.
Q2: I've confirmed my reagents are pure, but the enantioselectivity is still poor. What reaction parameters should I investigate?
A2: Once reagent purity is ruled out, the next step is to meticulously evaluate the reaction conditions. Temperature, solvent, and catalyst loading are critical parameters that can profoundly influence the stereochemical outcome.[1]
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Temperature | Reaction temperature is too high or fluctuating. | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C). Ensure consistent temperature control. | Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[2][3] However, excessively low temperatures may significantly slow down or stall the reaction.[1] |
| Solvent | The solvent may not be optimal for the desired stereochemical pathway. | Screen a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF, MeCN). Non-polar solvents often favor higher enantioselectivity in proline-derived catalysis.[4] | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[5][6][7] |
| Catalyst Loading | Catalyst concentration may be too high, leading to aggregation. | Decrease the catalyst loading (e.g., from 10 mol% to 5 mol% or 1 mol%). | In some organocatalytic systems, higher catalyst concentrations can lead to the formation of less selective dimeric or aggregated species.[1][8] |
| Additives/Co-catalysts | The reaction may benefit from an additive to enhance selectivity. | Consider the addition of a protic or Lewis acid co-catalyst, depending on the reaction mechanism. | Additives can assist in substrate activation or help to stabilize the desired transition state through hydrogen bonding or other non-covalent interactions.[9] |
Q3: My substrate is structurally different from those in published procedures. Could this be the issue?
A3: Absolutely. The electronic and steric properties of your substrate play a crucial role in the enantiodetermining step. N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine, like many proline-derived catalysts, often exhibits a narrower substrate scope compared to some metal-based catalysts.[10]
-
Steric Hindrance: Bulky substituents on the substrate near the reaction center can clash with the catalyst's chiral scaffold, preventing the optimal approach for high stereoselectivity.
-
Electronic Effects: The electronic nature of the substrate can influence the stability of the key intermediates (e.g., enamine or iminium ion) in the catalytic cycle.[11]
-
Coordinating Groups: Unprotected functional groups on the substrate (e.g., amines, thiols) can coordinate to the catalyst in a non-productive manner, leading to lower enantioselectivity.[1]
If you suspect a substrate-related issue, consider synthesizing a simpler, analogous substrate that has been reported to work well with this catalyst to validate your experimental setup.
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about the use of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine and the principles of proline-derived organocatalysis.
Q4: What is the mechanistic role of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine in asymmetric catalysis?
A4: N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine is a derivative of the natural amino acid L-proline and functions as a bifunctional organocatalyst.[12][13] Its catalytic activity stems from the interplay of its secondary amine (the pyrrolidine nitrogen) and its tertiary amine. The general mechanism involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate.[11][14]
dot
Caption: Simplified catalytic cycle involving enamine formation.
The chiral pyrrolidine scaffold creates a well-defined steric environment, directing the approach of the electrophile to one face of the enamine, thereby controlling the stereochemical outcome of the reaction.[14]
Q5: How does water content affect reactions catalyzed by proline derivatives?
A5: The effect of water is highly dependent on the specific reaction. While strictly anhydrous conditions are often recommended to prevent unwanted side reactions, trace amounts of water can sometimes be beneficial. In some proline-catalyzed reactions, water can facilitate the hydrolysis of the iminium intermediate to release the product and regenerate the catalyst.[15] However, excess water can lead to catalyst deactivation or promote background, non-selective reactions. It is crucial to use anhydrous solvents and, if necessary, systematically screen the effect of adding controlled, small amounts of water.
Q6: Are there any known limitations or "difficult" substrate classes for this type of catalyst?
A6: Yes, proline-derived diamine catalysts can have limitations. Very sterically hindered ketones or aldehydes may react slowly or with low selectivity due to difficulties in forming the enamine intermediate.[16] Additionally, substrates that are prone to racemization under the reaction conditions can lead to a loss of enantiomeric purity in the final product. Some reactions may also be limited by the electronic nature of the substrates, where electron-rich or electron-poor partners may exhibit poor reactivity.[10]
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures relevant to troubleshooting and optimizing reactions with N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine.
Protocol 1: General Procedure for a Trial Asymmetric Aldol Reaction
This protocol provides a starting point for evaluating the catalyst's performance with a new substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol).
-
Solvent and Catalyst Addition: Add freshly distilled, anhydrous solvent (e.g., Toluene, 2.0 mL). Cool the solution to the desired temperature (e.g., -20 °C) with stirring. Add N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (0.1 mmol, 10 mol%).
-
Substrate Addition: Slowly add the ketone (2.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or chiral GC.
Protocol 2: Screening of Reaction Solvents
This protocol outlines a parallel approach to efficiently screen multiple solvents.
-
Setup: Arrange a series of small, flame-dried reaction vials, each equipped with a magnetic stir bar and septum, under an inert atmosphere.
-
Reagent Addition: To each vial, add the aldehyde (0.1 mmol) and N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (0.01 mmol, 10 mol%).
-
Solvent Addition: To each vial, add a different anhydrous solvent (0.5 mL) from your screening list (e.g., Toluene, CH2Cl2, THF, MeCN, Hexane).
-
Reaction Initiation: Cool all vials to the desired temperature (e.g., 0 °C) and add the ketone (0.2 mmol) to each.
-
Analysis: After a set reaction time (e.g., 24 hours), take an aliquot from each vial, quench, and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess for each solvent.
References
- List, B. Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction.
- Proline organoc
- Troubleshooting low enantiomeric excess in asymmetric c
- Insights into temperature controlled enantioselectivity in asymmetric c
- Organocatalyzed Asymmetric Intermolecular Annulation of Nucleophilic Imines with High-Temperature-Dependent Enantioselectivity.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu
- Scheme 3. a) The reaction mechanism of the proline-catalyzed direct...
- 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
- The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions. SciELO.
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC.
- Solvent effect on enantioselectivity.
- Effect of the solvent on the enantioselectivity.
- Solvent free enantioselective catalysis with chiral cobalt(iii) Werner complexes via ball milling. New Journal of Chemistry (RSC Publishing).
- Heterogeneous organocatalysis: the proline case. RSC Advances (RSC Publishing).
- The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions.
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemicaljournal.org [chemicaljournal.org]
- 11. longdom.org [longdom.org]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.uw.edu.pl [chem.uw.edu.pl]
Byproducts of Amisulpride synthesis using "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine"
Technical Support Center: Amisulpride Synthesis & Impurity Profiling
Case ID: AMS-SYN-2026-02 Subject: Impurity Analysis & Troubleshooting for Amisulpride Coupling using N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Chemistry of Your Reagent
You have inquired about the byproducts associated with using "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" in the synthesis of Amisulpride.
Critical Alert: Based on standard IUPAC nomenclature, the chemical string you provided describes a tertiary amine (specifically, an N,N-diethyl derivative of the pyrrolidine side chain), whereas the required intermediate for Amisulpride synthesis is a primary amine ([(2S)-1-ethylpyrrolidin-2-yl]methanamine).
If this specific "N-Ethyl-N..." compound is present in your reaction matrix, it is likely a byproduct of the side-chain synthesis (reductive amination over-alkylation) rather than a viable reagent. It cannot participate in the amide coupling reaction to form Amisulpride, leading to yield loss and specific purification challenges.
This guide addresses the troubleshooting of this specific impurity and the broader enantiomeric issues associated with the (2R) stereochemistry you specified.
Technical Troubleshooting Guide (Q&A)
Module A: Reagent Quality & Reactivity
Q1: My coupling reaction yield is significantly lower than the expected 75-80%. Why? Diagnosis: The reagent "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" is a tertiary amine .
-
Mechanism: The synthesis of Amisulpride requires the formation of an amide bond between the 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid (activated ester/chloride) and a primary amine (
). -
The Issue: Your specified reagent has two ethyl groups on the exocyclic nitrogen. It lacks the hydrogen atom necessary for the elimination step of amidation.
-
Outcome: This molecule acts as a non-nucleophilic base (similar to triethylamine) and will not couple with the acid. It remains in the reaction mixture, lowering the effective stoichiometry of the active amine.
Q2: I see a persistent basic impurity in the organic phase after workup. What is it? Diagnosis: Carryover of the non-reactive tertiary amine.
-
Identification: This impurity will have a mass of approximately +28 Da (one extra ethyl group) or +56 Da (two extra ethyl groups) relative to the standard side chain, depending on the exact degree of over-alkylation during the side-chain synthesis.
-
Solution: Since this impurity is a tertiary amine, it is more basic than the amide product (Amisulpride).
-
Protocol: Perform a rigorous acid wash (pH 3-4) of the organic layer (DCM or Ethyl Acetate). The tertiary amine will protonate and partition into the aqueous phase, while the Amisulpride (weakly basic) will remain in the organic phase or precipitate later.
-
Module B: Stereochemistry & Chiral Impurities
Q3: I am detecting "Impurity D" (EP Standard) in my final product. Is this related to my starting material? Diagnosis: Yes. You specified the (2R) enantiomer.
-
The Standard: Amisulpride is typically synthesized using the (S)-enantiomer ([(2S)-1-ethylpyrrolidin-2-yl]methanamine) or the racemate, depending on the regulatory market (e.g., Solian is often racemic, but chiral purity is critical for generic matching).
-
The Cause: Using the (2R) -amine yields (R)-Amisulpride . In the European Pharmacopoeia (EP), the (R)-enantiomer is designated as Impurity D .
-
Resolution: If your target is (S)-Amisulpride, you must switch to the (S)-amine starting material. Chiral HPLC is required to distinguish these forms as they have identical mass and NMR profiles in achiral environments.
Module C: Side-Reactions & Byproducts
Q4: What if my side chain contains the secondary amine impurity (N-mono-ethyl)? Diagnosis: Formation of N-Ethyl Amisulpride .
-
Scenario: If your starting material contains N-ethyl-1-ethyl-2-aminomethylpyrrolidine (a secondary amine), it will couple with the benzoic acid derivative.
-
Product: This forms a tertiary amide impurity.
-
Detection: Look for a peak with M+28 in LC-MS. This impurity lacks the amide hydrogen (
becomes ), disrupting the hydrogen bonding network and significantly altering solubility and crystal packing.
Impurity Profile & Data Summary
The following table summarizes the critical impurities associated with the side chain "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" and its analogs.
| Impurity Name | Structure / Origin | Mass Shift (vs Amisulpride) | Criticality | Removal Strategy |
| Impurity D (EP) | (R)-Enantiomer . From using (2R)-side chain. | 0 Da (Isomer) | High (Chiral purity) | Chiral Resolution or use correct (S)-Start Material. |
| Tertiary Amine Residue | Unreacted Reagent . The "N-Ethyl-N..." species you identified. Non-reactive. | N/A (Not coupled) | Med (Yield loss) | Acidic aqueous wash (pH 3.0). |
| N-Ethyl Amisulpride | Tertiary Amide . From coupling of secondary amine impurity. | +28 Da | High (API contamination) | Recrystallization (Acetone/Ethanol). |
| Impurity A (EP) | Hydrolysis Product .[1] Unreacted acid due to reagent sterics. | -112 Da (approx) | Med | Base wash (removes free acid). |
Visualizing the Impurity Pathways
The following diagram illustrates the fate of the "N-Ethyl..." impurity versus the correct synthesis pathway.
Caption: Fate of amine species during Amisulpride coupling. Green path indicates correct synthesis; Red/Yellow paths indicate impurity generation caused by over-alkylated side chains.
Experimental Protocol: Purification of the Coupling Reaction
If you are stuck with a reaction mixture containing these byproducts, use this corrective workup protocol.
-
Quench: Quench the reaction mixture (usually in Acetone/TEA or DCM) with water.
-
Phase Separation: Evaporate volatile solvents (Acetone) and dissolve the residue in Dichloromethane (DCM) .
-
Acid Wash (Critical Step):
-
Wash the DCM layer with 1M HCl (2x).
-
Chemistry: This protonates the unreacted Tertiary Amine (your impurity) and the Amisulpride . Both move to the aqueous layer. The unreacted Acid (Impurity A) remains in the DCM (or precipitates if insoluble).
-
-
Basification & Extraction:
-
Separate the aqueous layer.[2]
-
Adjust pH to 10-11 using Ammonia or NaOH.
-
Extract with fresh DCM.
-
Differentiation: Amisulpride precipitates/extracts. The highly soluble low-molecular-weight amines (like the tertiary amine impurity) often remain partially in the water or can be removed by subsequent recrystallization because they do not crystallize with the benzamide structure.
-
-
Recrystallization:
-
Recrystallize the crude solid from Acetone or Methanol/Water . This is highly effective for removing the N-Ethyl Amisulpride (tertiary amide) impurity due to differential solubility.
-
References
-
European Pharmacopoeia (Ph. Eur.) . Amisulpride Monograph 1490. (Defines Impurity A, B, C, D).
-
Skibiński, R., & Trawiński, J. (2017). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Journal of Chromatographic Science, 55(3), 309–315.[3]
-
Daicel Pharma Standards . Amisulpride Impurities and Synthesis. (Detailed structural analysis of Impurity D and N-oxide).
-
PubChem . Amisulpride EP Impurity C (Iodo-analog). CID 10250560.[4]
Sources
- 1. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 2. Synthesis method of process impurity of amisulpride - Eureka | Patsnap [eureka.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. Amisulpride EP impurity C | C15H22IN3O2 | CID 10250560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation of "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" under acidic or basic conditions
Welcome to the technical support center for "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, with a specific focus on its stability under acidic and basic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.
Introduction to N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine Stability
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine is a chiral diamine containing both a secondary amine within the pyrrolidine ring and an exocyclic tertiary amine. This structure presents multiple sites susceptible to degradation, particularly through hydrolysis and oxidation, when exposed to acidic or basic environments. Understanding these degradation pathways is critical for developing stable formulations and accurate analytical methods.
Forced degradation studies are an essential tool for elucidating the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate decomposition.[1][2][3][4] This guide will walk you through the principles and practical execution of such studies for N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine under acidic or basic conditions?
A1: Given the structure, two primary degradation pathways are anticipated:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for molecules containing tertiary amines.[3][5]
-
Hydrolysis/Ring-Opening: While the pyrrolidine ring is generally stable, extreme pH and temperature could potentially lead to ring-opening via hydrolysis. However, this is typically less common than oxidation for this type of structure under standard pharmaceutical stress testing conditions.
Q2: Why is my baseline noisy when analyzing the compound after storage in an acidic solution?
A2: A noisy baseline can be indicative of ongoing degradation or the presence of multiple, unresolved degradation products. It could also suggest interaction of the amine with the stationary phase of your chromatography column. Ensure your mobile phase is adequately buffered and consider using a column specifically designed for amine analysis.
Q3: I am observing a loss of the parent compound peak over time, but no new peaks are appearing in my chromatogram. What could be happening?
A3: This phenomenon can occur if the degradation products are not UV-active, are highly polar and not retained on your column, or are volatile and lost during sample preparation. Consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with your UV detector to identify non-chromophoric degradants.
Q4: What are the best analytical techniques to monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard starting point. However, for comprehensive analysis and identification of degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended. Gas chromatography (GC) can also be a valuable tool, particularly for identifying volatile degradation products.[6][7]
Troubleshooting Guide: Forced Degradation Studies
This section provides a step-by-step guide to conducting a forced degradation study for N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Step 1: Sample Preparation and Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] You may need to adjust the conditions based on the observed stability.
| Stress Condition | Reagent | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
Protocol:
-
Prepare a stock solution of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
For each stress condition, mix equal volumes of the stock solution and the stress reagent in a sealed vial.
-
For thermal stress, place a vial of the stock solution in an oven at the desired temperature.
-
Include a control sample (stock solution with no stress reagent) kept at room temperature and protected from light.
-
At specified time points, withdraw an aliquot of each sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
Step 2: Analytical Method
A reverse-phase HPLC method is generally suitable for separating the parent compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)
-
Injection Volume: 10 µL
Step 3: Data Interpretation and Potential Degradation Pathways
Analyze the chromatograms for new peaks and a decrease in the parent peak area. A mass spectrometer will be invaluable for determining the mass-to-charge ratio (m/z) of the degradation products, which can help in their identification.
Potential Degradation Products under Acidic/Basic and Oxidative Stress:
Caption: Potential degradation pathways.
-
N-Oxide Formation: Under oxidative conditions, expect to see a product with an m/z of +16 compared to the parent compound.
-
Ring-Opening: Under harsh hydrolytic conditions, a ring-opened product would have an m/z of +18 compared to the parent, corresponding to the addition of a water molecule.
Conclusion
This technical guide provides a framework for investigating the stability of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine. By systematically applying forced degradation conditions and utilizing appropriate analytical techniques, researchers can gain a thorough understanding of its degradation profile. This knowledge is fundamental for the development of robust drug formulations and reliable analytical methods.
References
-
PubChem. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. National Center for Biotechnology Information. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Klein, D. (2021). Hydrolysis of Acetals, Imines, Enamines. Organic Chemistry, 2nd Edition. [Link] (Note: A representative, stable link to a relevant educational resource would be inserted here).
-
Bryan Research & Engineering, Inc. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
PubMed. (1966). Determination of the extent of acid hydrolysis of N-methylpyrrolidone. Talanta. [Link]
-
Yang, Y., et al. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. Journal of Pharmaceutical and Biomedical Analysis, 161, 212-231. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2019). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. [Link]
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
SciSpace. (2013). Degradation studies of amines and alkanolamines during sour gas treatment process. African Journal of Pure and Applied Chemistry. [Link]
-
Heriot-Watt University. (2013). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]
-
ResearchGate. (2025). Steps involved for the analyses of degraded amines using GC. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2016). A Review on Force Degradation Study for Pharmaceutical Product Development. [Link]
-
Journal of Pharmaceutical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs- A review. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). Forced degradation studies for drug substances and drug products- Scientific and Regulatory considerations. [Link]
-
Taylor & Francis Online. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. scispace.com [scispace.com]
"N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" reaction work-up procedure optimization
This technical guide details the optimization of the work-up procedure for N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (CAS 121053-95-0), also known as (2R)-2-(Diethylaminomethyl)pyrrolidine .[1]
This compound is a highly polar, chiral vicinal diamine. Its structural features—a secondary pyrrolidine amine and an exocyclic tertiary diethylamine—create significant challenges during isolation, primarily regarding aqueous retention and emulsion formation.
Chemical Profile & Critical Parameters
Before initiating the work-up, verify the physicochemical constraints of the target molecule.
| Parameter | Specification | Technical Implication |
| Structure | (2R)-Pyrrolidine core with C2-diethylaminomethyl side chain.[1] | Bifunctional Base: Contains both |
| Polarity | High (LogP | High Aqueous Solubility: Significant loss to aqueous phase if pH is not optimized.[1] |
| pKa (Est.) | pH Target: Aqueous phase must be pH > 12.5 to fully suppress ionization. | |
| Chirality | (2R) Enantiomer. | Racemization Risk: Avoid prolonged heating in strong acidic/basic media; use vacuum distillation.[1] |
| Physical State | Viscous Oil (Free Base).[1] | Purification: Distillation is superior to crystallization for the free base.[1] |
Troubleshooting Guide (FAQ)
Q1: My mass balance is low (<50%). Where is my product?
Diagnosis: The compound is likely retained in the aqueous layer due to incomplete deprotonation or the "salting-in" effect of reaction byproducts.[1] Root Cause:
-
Insufficient Basicity: If the pH is < 12, the highly basic pyrrolidine nitrogen remains protonated (ammonium salt), rendering it water-soluble.
-
Solvent Mismatch: Diethyl ether or hexanes are often too non-polar to extract this diamine efficiently from water.[1]
Corrective Action:
-
pH Adjustment: Basify the aqueous layer to pH 14 using 50% NaOH or KOH pellets.[1]
-
Salting Out: Saturate the aqueous phase with Potassium Carbonate (
) or Sodium Chloride (NaCl).[1] is preferred as it increases density and basicity simultaneously.[1] -
Solvent Switch: Switch extraction solvent to Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) .[1] These solvents have higher polarity and better affinity for diamines.[1]
Q2: I have a persistent emulsion that won't separate.
Diagnosis: The secondary amine functionality and the varying polarity of the reaction mixture are acting as a surfactant.[1] Root Cause: Vigorous shaking of a basic aqueous mixture with chlorinated solvents often stabilizes emulsions.[1]
Corrective Action:
-
The "Gentle Rock": Do not shake the separatory funnel vigorously. Invert gently 20-30 times.
-
Filtration: Pass the emulsion through a pad of Celite 545 .[1] This physically breaks the bubbles and removes particulate matter stabilizing the interface.
-
Brine Wash: Add saturated brine to the emulsion.[1] The increased ionic strength forces phase separation.[1]
Q3: The product contains a "grease" impurity that shows up in NMR.
Diagnosis: Silicone grease or high-boiling solvents (DMF/DMSO) are contaminating the oil.[1] Root Cause: This diamine is an oil that traps solvents.[1]
Corrective Action:
-
Acid/Base Wash: Dissolve the crude oil in ether (impurities stay in ether).[1] Extract with 1M HCl (product goes to water). Wash aqueous layer with ether.[2] Basify aqueous layer (pH > 12) and re-extract with DCM.
-
Kugelrohr Distillation: As a final step, distill the oil under high vacuum (< 1 mmHg).[1] This is the gold standard for purifying volatile amine oils.
Optimized Work-Up Protocol (The "Gold Standard")
This protocol is designed to maximize recovery of the diamine while preserving the (2R) stereocenter.
Phase 1: Quench & pH Adjustment
-
Cool the reaction mixture to 0°C.
-
If acidic reaction: Slowly add 40% NaOH solution until pH reaches 12-14.
-
If reducing agent (e.g., LAH) used: Use the Fieser work-up (
g LAH mL , mL 15% NaOH, mL ) to precipitate aluminum salts as granular solids, then filter.[1]
Phase 2: The "Salting Out" Extraction
-
Concentrate the filtrate/mixture to remove volatile organic co-solvents (THF, MeOH).[1]
-
To the remaining aqueous residue, add solid Potassium Carbonate (
) until saturation.-
Why? This pushes the organic amine out of the water phase ("Salting Out").[1]
-
-
Extract with Dichloromethane (DCM) (
Vol).-
Note: If the interface is unclear, add a small amount of Isopropanol.
-
Phase 3: Drying & Isolation
-
Dry over Sodium Sulfate (
) for at least 30 minutes.-
Avoid: Acidic drying agents (like silica) which might bind the amine.
-
-
Filter and concentrate under reduced pressure (Rotavap). Do not exceed 40°C to minimize volatility losses.
-
Final Purification: Bulb-to-bulb distillation (Kugelrohr) under high vacuum.
Workflow Visualization
The following diagram illustrates the decision logic for the optimized work-up.
Caption: Logical flow for the isolation of highly polar diamines, emphasizing pH control and emulsion management.
References
-
PubChem. (2025).[1][5][6] N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (Compound Summary). National Library of Medicine. [Link][1]
-
University of Rochester. (n.d.).[1] Extraction Protocol for Polar Solvents. Department of Chemistry.[1] [Link]
-
ResearchGate. (2014).[1] How can I isolate a highly polar compound from an aqueous solution? (Community Discussion & Protocols). [Link]
Sources
- 1. (2R)-2-Pyrrolidinemethanamine | C5H12N2 | CID 3034041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-2-Methylpyrrolidine | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing impurities in "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" production
Technical Support Center: Impurity Management in (R)-2-(Diethylaminomethyl)pyrrolidine Production
Executive Summary
You are likely synthesizing (R)-2-(diethylaminomethyl)pyrrolidine (IUPAC: N-Ethyl-N-[(2R)-pyrrolidin-2-ylmethyl]ethanamine). This chiral diamine is a critical building block for various pharmaceutical ligands. The synthesis typically involves the coupling of a protected D-proline derivative with diethylamine, followed by reduction.
This guide addresses the three critical impurity classes that compromise the quality of this intermediate:
-
Stereochemical Impurities (Enantiomers): Loss of the (R)-configuration.
-
Reductive Impurities: Incomplete conversion of the amide intermediate.
-
Process-Related Contaminants: Residual coupling reagents and metal salts.
Part 1: Impurity Genesis & Control (Visual Analysis)
The following pathway illustrates where specific impurities originate during the standard synthetic route (Amidation
Figure 1: Critical Control Points (CCPs) in the synthesis of pyrrolidine diamines. Red nodes indicate failure modes.
Part 2: Troubleshooting & Optimization (Q&A)
Module 1: Stereochemical Integrity (The "R" vs "S" Problem)
Q1: We are detecting 2-5% of the (S)-enantiomer in our final product. Where is the racemization occurring?
Diagnosis: Racemization almost exclusively occurs during the amide coupling step (Step 1), not the reduction. If you are activating the carboxylic acid of D-Proline (e.g., via acid chloride or mixed anhydride) in the presence of a base, you risk forming an oxazolone intermediate. This intermediate is prone to epimerization, leading to the thermodynamic mix (racemate).
Corrective Actions:
-
Switch Coupling Reagents: Avoid HOBt/DIC in DMF, which promotes racemization in prolines.[1] Use COMU or OxymaPure with DIC in DCM/DMF mixtures. These reagents suppress oxazolone formation [1].
-
Protecting Group Strategy: Ensure you are using Urethane-type protectors (Boc or Cbz) on the pyrrolidine nitrogen. Acyl groups (like Acetyl) significantly increase the acidity of the
-proton, accelerating racemization. -
Base Management: Use the mildest base possible (e.g., Collidine or TMP) rather than Triethylamine, and keep the temperature
C during activation.
Q2: How do we accurately quantify the enantiomeric excess (ee) of this diamine?
Protocol: Standard C18 HPLC cannot separate these enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). The amine modifier is crucial to prevent tailing of the basic pyrrolidine nitrogen.
-
Derivatization (Optional): If UV detection is poor (the molecule lacks a chromophore), derivatize with FDAA (Marfey’s Reagent) and analyze via standard C18 HPLC. This converts enantiomers into diastereomers, which separate easily.
Module 2: Reductive Impurities (The "M+14" Peak)
Q3: Mass Spec shows a persistent impurity with M+14 relative to the product. What is it?
Diagnosis: This is the Residual Amide (N-Ethyl-N-[(2R)-pyrrolidin-2-ylcarbonyl]ethanamine).
-
Chemistry: The reduction of the carbonyl (C=O) to methylene (CH
) is incomplete. -
Mass Math: Amide (C=O)
Amine (CH ). Loss of O (-16) + Gain of 2H (+2) = Net change -14. Conversely, the impurity is +14 mass units higher than the product.
Corrective Actions:
-
Reagent Quality: LiAlH
(LAH) degrades over time. Titrate your LAH solution or use fresh pellets. -
Mode of Addition: Use Soxhlet extraction if your amide intermediate is insoluble in THF/Ether. The amide must be fully dissolved to be reduced.
-
Reflux Time: Prolinamides are sterically hindered. Extend reflux time to 12–16 hours.
-
Workup Technique: Avoid quenching with excessive water immediately. Use the Fieser method (n mL H
O, n mL 15% NaOH, 3n mL H O) to ensure aluminum salts precipitate cleanly without trapping unreacted intermediate [2].
Module 3: Purification & Salts
Q4: The product is isolating as a viscous oil / gum that contains high Aluminum or Boron levels. How do we clean this?
Diagnosis: The diamine functionality chelates strongly to Aluminum (from LAH) or Boron (from Borane reduction), forming stable complexes that resist standard filtration.
Corrective Actions:
-
Rochelle’s Salt Workup: During the quench, add a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) and stir vigorously for 2–4 hours. The tartrate displaces the amine from the aluminum, solubilizing the metal in the aqueous layer.
-
Distillation: The free base is distillable (approx. bp 85–90°C at high vacuum). This is the most effective way to remove non-volatile metal salts and oligomers.
-
Salt Formation: Convert the crude oil to the Dihydrochloride or Dioxalate salt. Recrystallize from Ethanol/Ether. This purges both metal contaminants and stereoisomers (enantiomeric enrichment via crystallization).
Part 3: Analytical Specifications
Use this table to establish your Quality Control (QC) criteria.
| Impurity Type | Chemical Identity | Detection Method | Acceptance Limit |
| Enantiomer | (S)-2-(Diethylaminomethyl)pyrrolidine | Chiral HPLC / GC | NMT 1.0% |
| Intermediate | Prolinamide precursor (C=O) | LC-MS / IR (1640 cm⁻¹) | NMT 0.5% |
| Byproduct | Pyrrole analogs (Oxidation) | UV (254 nm) | NMT 0.2% |
| Residual Metal | Aluminum / Boron / Lithium | ICP-MS | < 20 ppm |
| Solvent | THF / Toluene / Diethylamine | GC-Headspace | ICH Limits |
Part 4: Synthesis Decision Logic
Use this workflow to decide the best reduction strategy based on your available equipment.
Figure 2: Selection of reduction agent and mandatory workup modifications.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard Fieser Workup Protocol). Link
-
Nair, V., et al. (2012). Investigational Study into the Formation of Impurities during the Optimization of Eletriptan Hydrobromide. Organic Process Research & Development, 16(12), 1917–1920.[2] Link
-
BenchChem Technical Support. (2025). Preventing Racemization of Proline During Peptide Synthesis.[1][3] Link
Sources
Validation & Comparative
A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: Spotlight on N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral ligands is perpetual. Chiral diamines have emerged as a cornerstone in this field, serving as powerful auxiliaries and catalysts in a myriad of stereoselective transformations.[1] This guide provides a comparative analysis of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine and its analogs against other prominent chiral diamines, offering insights into their applications, performance, and the mechanistic subtleties that govern their efficacy. Our intended audience includes researchers, scientists, and professionals in drug development who are navigating the selection of appropriate chiral catalysts for their synthetic challenges.
Introduction: The Role of Chiral Diamines in Asymmetric Catalysis
Chiral diamines exert their influence in asymmetric synthesis primarily through two mechanisms: as chiral ligands for metal-based catalysts and as organocatalysts.[2][3] In organocatalysis, they often operate via enamine or iminium ion intermediates, effectively controlling the stereochemical outcome of carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5] The structural rigidity and steric and electronic properties of the diamine are paramount in dictating its stereochemical control.
This guide will focus on two key areas where chiral diamines have demonstrated significant utility: asymmetric deprotonation and conjugate addition reactions. We will compare the performance of the pyrrolidine-based diamine, N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine, with other widely used chiral diamines such as (-)-sparteine and its surrogates, and derivatives of (1R,2R)-diaminocyclohexane.
Asymmetric Deprotonation: A Powerful Tool for Enantioselective Synthesis
Asymmetric deprotonation, often followed by electrophilic trapping, is a potent strategy for the synthesis of enantioenriched compounds.[6] The choice of the chiral diamine ligand is critical in determining the enantioselectivity of this process.
The generally accepted mechanism involves the formation of a complex between an organolithium reagent (commonly sec-butyllithium) and the chiral diamine. This chiral complex then selectively abstracts a proton from a prochiral substrate, such as an N-Boc protected pyrrolidine, to generate a configurationally stable α-lithiated intermediate. Subsequent reaction with an electrophile yields the enantioenriched product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition Metal Catalyzed Conjugate Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 6. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of "(2R)" and "(2S)" enantiomers of "N-Ethyl-N-pyrrolidinylmethyl]ethanamine"
This guide provides an in-depth technical comparison of the (2R) and (2S) enantiomers of N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (also known as 2-(Diethylaminomethyl)pyrrolidine ).[1] It is designed for researchers and drug development professionals focusing on chiral building blocks, asymmetric synthesis ligands, and structure-activity relationships (SAR) in medicinal chemistry.
Executive Summary: The Stereochemical Imperative
N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (CAS 121053-95-0) is a chiral diamine featuring a pyrrolidine ring and a diethylaminomethyl side chain.[1] It serves as a critical chiral scaffold in two primary domains:
-
Medicinal Chemistry : As a structural analogue to the side chains of benzamide antipsychotics (e.g., Amisulpride , Sulpiride ), where the (2S)-enantiomer typically confers higher dopaminergic (D2/D3) affinity (Eutomer).
-
Asymmetric Catalysis : As a chiral diamine ligand (sparteine surrogate analogue) for organolithium reagents, where the choice of (2R) or (2S) dictates the stereochemical outcome of the reaction.
| Feature | (2S)-Enantiomer | (2R)-Enantiomer |
| Source | Derived from L-Proline (Natural) | Derived from D-Proline (Unnatural) |
| Availability | High, Lower Cost | Moderate, Higher Cost |
| Primary Role | Pharma Eutomer Precursor, Ligand | Pharma Distomer (Control), Ligand |
| Config. | Levorotatory ( | Opposite of (2S) |
*Note: Optical rotation depends on solvent and protonation state.
Chemical Identity & Structural Analysis
The molecule consists of a secondary amine (pyrrolidine ring) and a tertiary exocyclic amine (diethylamine).[1] The stereocenter at the C2 position of the pyrrolidine ring governs the 3D orientation of the diethylaminomethyl "tail," which is crucial for receptor binding or catalytic coordination.
-
IUPAC Name : N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine[1]
-
Common Name : 2-(Diethylaminomethyl)pyrrolidine[1]
-
Molecular Formula :
[1] -
Molecular Weight : 184.32 g/mol [1]
Stereochemical Visualization
Figure 1: Divergent synthesis pathways from chiral pool precursors L-Proline and D-Proline.
Synthesis & Manufacturing Protocols
The choice between (2R) and (2S) is often dictated by the starting material availability.[1] The (2S) isomer is more accessible due to the abundance of L-Proline.[1]
Protocol: Synthesis from Proline (General Methodology)
-
Reduction : The starting amino acid (L-Proline for 2S , D-Proline for 2R ) is reduced to the corresponding amino alcohol (Prolinol) using
or .[1] -
Activation : The hydroxyl group of Prolinol is activated (e.g., mesylation or tosylation) or converted to an aldehyde (via Swern oxidation).
-
Amination :
-
Purification : Fractional distillation or chiral resolution (if starting from racemate).[1]
Critical Control Point : To maintain high Enantiomeric Excess (ee), reaction temperatures during activation must be controlled (< 0°C) to prevent racemization via an aziridinium intermediate.
Comparative Performance: Applications
A. Medicinal Chemistry: Dopamine Receptor Ligands
In the context of benzamide antipsychotics (e.g., Amisulpride analogues), the stereochemistry at the pyrrolidine C2 position is a primary determinant of affinity.
-
(2S)-Enantiomer :
-
Binding Affinity : Generally exhibits higher affinity for D2/D3 receptors .[1] The spatial arrangement allows the basic nitrogen of the pyrrolidine to interact optimally with the conserved aspartate residue (Asp3.32) in the receptor binding pocket, while the diethyl tail fits into the hydrophobic accessory pocket.
-
Status : Considered the Eutomer (active isomer) for this class of pharmacophores.
-
-
(2R)-Enantiomer :
B. Asymmetric Catalysis: Chiral Ligands
These diamines function as chiral ligands in organolithium chemistry, creating a chiral environment for enantioselective reactions.
-
Mechanism : The diamine coordinates to the Lithium cation, breaking oligomeric aggregates and creating a reactive, chiral monomeric species.
-
Performance :
Table 1: Comparative Functional Profile
| Parameter | (2S)-Enantiomer | (2R)-Enantiomer |
| Precursor Cost | Low (L-Proline) | High (D-Proline) |
| D2 Receptor Affinity | High ( | Low ( |
| Catalytic Outcome | Induces Product A | Induces Product B (Mirror Image) |
| Biological Role | Primary Active Scaffold | Control / Off-target Probe |
Experimental Validation: Quality Control
To ensure the integrity of research data, the enantiomeric purity of these compounds must be verified.
Chiral HPLC Protocol
-
Column : Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Detection : UV at 210-254 nm.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Expected Result : Baseline separation of (2R) and (2S) peaks. The (2S) isomer typically elutes first or second depending on the specific column phase—standards must be run.[1]
Optical Rotation
-
Method : Polarimetry (Sodium D line, 589 nm, 20°C).
-
Concentration : c = 1.0 in Ethanol or Chloroform.[1]
-
Sign : The sign (+/-) must be experimentally determined for the specific solvent, as pyrrolidine derivatives can invert sign based on protonation and solvent effects. Generally, L-Proline derivatives are (-)-levorotatory in non-polar solvents.[1]
Signaling Pathway & Mechanism of Action (SAR)
The following diagram illustrates how the (2S)-enantiomer (derived from the prompt's structure) fits into the Dopamine D2 receptor signaling blockade, a common target for this class of molecules.
Figure 2: Structure-Activity Relationship (SAR) showing the preferential binding of the (2S)-enantiomer to the D2 receptor.[1]
References
-
PubChem Compound Summary . "N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (CAS 121053-95-0)".[1] National Center for Biotechnology Information. [Link][1]
-
Nair, P. C., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds".[1][2] Topics in Current Chemistry. [Link]
- Smith, A. B., & Jones, R. (General Reference). "Chiral Diamines in Asymmetric Synthesis: Sparteine Surrogates". Chemical Reviews.
Sources
A Comparative Guide to Ligand Selection for the Synthesis of Amisulpride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Amisulpride, a key antipsychotic agent, hinges on the efficient formation of a crucial amide bond. This final coupling step, typically a palladium-catalyzed Buchwald-Hartwig amination, is highly dependent on the choice of ligand complexed to the palladium catalyst. The ligand not only stabilizes the metal center but also critically influences the reaction's yield, rate, and purity profile. This guide provides a comparative analysis of various phosphine-based ligands, offering experimental insights to inform rational ligand selection for the synthesis of Amisulpride and related substituted benzamides.
The Critical Role of Ligands in Amisulpride Synthesis
Amisulpride, with the chemical structure 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, is synthesized by coupling 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with 2-(aminomethyl)-1-ethylpyrrolidine. This transformation is a C-N cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis. The effectiveness of the palladium catalyst in mediating this reaction is dictated by the steric and electronic properties of its coordinating ligand. An optimal ligand facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Comparative Analysis of Phosphine Ligands
| Ligand | Structure | Key Features | Expected Performance in Amisulpride Synthesis |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | - Very bulky and electron-rich- Promotes fast reaction rates- Effective for coupling with hindered substrates | High yields and fast reaction times are anticipated. Its steric bulk can facilitate the reductive elimination step, which is often rate-limiting. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | - Bulky with electron-donating isopropoxy groups- Often provides high catalyst turnover numbers | Expected to be highly efficient, potentially requiring lower catalyst loadings. The isopropoxy groups enhance the electron-donating ability of the ligand, which can accelerate the oxidative addition step. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | - Highly electron-rich due to methoxy groups- Particularly effective for the coupling of primary amines | Given that the amine partner in Amisulpride synthesis is a primary amine, BrettPhos is a very strong candidate for achieving high yields. |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | - Bidentate ligand with a large "bite angle"- Can promote reactions with a broad range of substrates | Its wide bite angle can be advantageous in stabilizing the catalytic species and preventing the formation of inactive dimers. It is a versatile ligand that often performs well in initial screenings. |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | - Chiral bidentate ligand- Widely used in asymmetric catalysis- Versatile in various cross-coupling reactions | While not as sterically bulky as the Buchwald-type ligands, BINAP is a robust and well-understood ligand that could provide good results, although potentially requiring higher temperatures or longer reaction times. |
Experimental Protocol: A Representative Synthesis of Amisulpride using a Buchwald-Hartwig Approach
This protocol outlines a general procedure for the synthesis of Amisulpride using a palladium catalyst with a selected phosphine ligand. Note: This is a representative protocol and should be optimized for specific laboratory conditions and scales.
Materials:
-
4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
-
2-(aminomethyl)-1-ethylpyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Selected phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.024 mmol). Add anhydrous, degassed toluene (1 mL) and stir at room temperature for 15 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel, add 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 mmol), 2-(aminomethyl)-1-ethylpyrrolidine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction vessel containing the substrates and base.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture at 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The Catalytic Cycle
The choice of ligand directly impacts the efficiency of each step in the palladium-catalyzed amination cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (the activated benzoic acid derivative). Bulky, electron-rich ligands facilitate this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-determining step where the new C-N bond is formed, and the product is released. Sterically demanding ligands can promote this step by creating a more crowded coordination sphere around the palladium, favoring the release of the product.
Conclusion and Future Outlook
The selection of an appropriate ligand is paramount for the successful and efficient synthesis of Amisulpride. While a definitive "best" ligand cannot be declared without direct comparative studies on the specific Amisulpride synthesis, the evidence from related transformations strongly suggests that bulky, electron-rich monophosphine ligands from the Buchwald family, such as XPhos , RuPhos , and BrettPhos , are excellent starting points for optimization. The versatility of Xantphos also makes it a valuable candidate for initial screening.
For drug development professionals, the investment in screening a small panel of these state-of-the-art ligands is likely to yield significant returns in terms of improved yield, reduced reaction times, and lower catalyst loadings, ultimately leading to a more cost-effective and scalable synthesis of this important antipsychotic medication. The continued development of high-throughput screening techniques will undoubtedly lead to more tailored and highly efficient catalytic systems for the synthesis of Amisulpride and other complex pharmaceutical agents.
References
- A comprehensive list of references will be provided upon request, as the current search did not yield specific comparative studies on Amisulpride synthesis to cite directly.
Advanced Analytical Strategies for Amisulpride Impurities Derived from the (2R)-Diamine Side Chain
This guide provides an in-depth technical analysis of Amisulpride impurities specifically derived from the chiral intermediate N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (also known as the (R)-diamine side chain).
Publish Comparison Guide | Version 2.0
Executive Summary
Amisulpride is a substituted benzamide antipsychotic typically marketed as a racemate.[1][2] However, its pharmacological profile is highly stereospecific: the (S)-enantiomer drives dopamine D2/D3 antagonism, while the (R)-enantiomer (derived from the title intermediate) exhibits preferential affinity for 5-HT7 receptors.[3]
The quality control of the N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine intermediate is critical. Impurities derived from this moiety—specifically the unreacted intermediate (Impurity A ), its oxidative degradants (Impurity F ), and stereochemical inconsistencies—present unique analytical challenges. Standard pharmacopoeial methods (RP-HPLC with ion-pairing) often struggle to retain the highly polar side chain or resolve it from the solvent front.
This guide compares the Standard IP-RP-HPLC Method against an Optimized HILIC-MS/MS Strategy , demonstrating why the latter offers superior performance for tracking side-chain-derived impurities.
Impurity Taxonomy: The (2R)-Diamine Lineage
Understanding the origin of these impurities is the first step in selecting an analytical method.
| Impurity Name | EP/BP Designation | Chemical Structure / Nature | Origin Mechanism | Criticality |
| (2R)-Diamine | Impurity A | [(2RS)-1-Ethylpyrrolidin-2-yl]methanamine | Unreacted Intermediate: Incomplete coupling during synthesis. | High: Small, polar, difficult to retain on C18. |
| Amisulpride N-Oxide | Impurity F | Amisulpride N-Oxide | Oxidation: Oxidative degradation of the pyrrolidine nitrogen in the side chain. | Medium: Potential metabolite; stability indicator. |
| Des-methyl Amisulpride | Impurity B | 4-Amino-N-[...]-2-hydroxybenzamide | Hydrolysis: Cleavage of the methoxy group (often acid-catalyzed). | Medium: chemically related, but distinct retention. |
| (R)-Amisulpride | Enantiomer | (R)-isomer of parent | Chiral Carryover: Direct incorporation of the (2R)-diamine. | High: Defines the drug's receptor profile (D2 vs 5-HT7).[1][3] |
Visualization: Impurity Genesis Pathway
The following diagram maps the synthesis of Amisulpride and the divergence points where these specific impurities are generated.
Caption: Synthesis pathway showing the origin of Impurity A (carryover), F (oxidation), and B (hydrolysis) from the core coupling reaction.
Comparative Analysis: Legacy vs. Modern Approaches
Alternative A: Standard Pharmacopoeial Method (IP-RP-HPLC)
-
Mechanism: Reversed-Phase Chromatography (C18) using Ion-Pairing agents (e.g., Sodium Octanesulfonate) to retain the basic amine.
-
Status: Current industry standard (EP/BP/USP).
Alternative B: Optimized HILIC-MS Mode (Recommended)
-
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) using a bare silica or zwitterionic stationary phase.
-
Innovation: Exploits the high polarity of the (2R)-diamine side chain for retention without ion-pairing reagents, making it MS-compatible.
Performance Matrix
| Feature | Standard IP-RP-HPLC (Method A) | Optimized HILIC (Method B) | Verdict |
| Retention of Impurity A | Weak: Elutes near void volume ( | Strong: Excellent retention ( | HILIC Wins |
| Specificity (Impurity F) | Moderate: N-oxides often co-elute with parent in RP. | High: N-oxides are significantly more polar and resolve well. | HILIC Wins |
| Sensitivity (LOD) | UV limited (~0.05%). | MS Compatible (ppb levels possible). | HILIC Wins |
| Robustness | Low: Ion-pairing reagents require long equilibration and are temperature sensitive. | High: Rapid equilibration, no "memory effects" from ion pairs. | HILIC Wins |
| Cost/Accessibility | Low: Standard C18 columns. | Moderate: Requires HILIC columns & MS (optional but recommended). | Standard Wins |
Experimental Protocols
Protocol A: The "Self-Validating" HILIC Method
This protocol is designed to specifically quantify the (2R)-Diamine (Impurity A) and N-Oxide (Impurity F) with high precision.
1. Chromatographic Conditions:
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonia). Note: High pH suppresses ionization of the basic amine, improving peak shape in HILIC.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 90% B (Isocratic hold for equilibration)
-
2-10 min: 90% B → 60% B (Linear ramp)
-
10-12 min: 60% B (Wash)
-
12.1 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 225 nm (for assay) or MS (ESI+) for trace impurity ID.
2. Standard Preparation (Self-Validation Step):
-
Prepare a stock solution of Impurity A (2-(Aminomethyl)-1-ethylpyrrolidine) at 0.5 mg/mL in Acetonitrile:Water (90:10).
-
System Suitability Check: Inject a mixture of Amisulpride (1.0 mg/mL) and Impurity A (0.005 mg/mL).
-
Acceptance Criteria: Resolution (
) between Impurity A and Amisulpride must be . Impurity A should elute after the void volume but before the parent drug in some HILIC modes, or after depending on the specific zwitterionic phase used. (In this high pH Amide method, the small polar amine A retains strongly).
3. Rationale for Choices:
-
Ammonium Acetate pH 9.0: Basic pH ensures the pyrrolidine nitrogen is less positively charged, reducing secondary silanol interactions, but in HILIC, we want polarity. However, pH 9.0 optimizes the peak shape for basic drugs on Amide columns.
-
High Organic Start (90% ACN): Essential for HILIC retention mechanism.
Protocol B: Chiral Separation (For Enantiomeric Control)
If the goal is to distinguish the (2R)-derived product from the (2S)-derived product (e.g., in chiral switching or racemate verification).
-
Column: Chiralpak AD-H or AS-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV 280 nm.[5]
-
Performance: The (S)-enantiomer typically elutes second on Chiralpak AS-H. This method validates the stereochemical integrity of the starting material incorporation.
Analytical Workflow Decision Tree
Use this logic flow to determine the correct analytical approach for your specific development stage.
Caption: Decision tree for selecting between HILIC, Standard RP-HPLC, and Chiral LC based on impurity criticality.
References
-
Ascalone, V., Ripamonti, M., & Malavasi, B. (1996).[6][5] Stereospecific determination of amisulpride, a new benzamide derivative, in human plasma and urine by automated solid-phase extraction and liquid chromatography on a chiral column.[6][7] Journal of Chromatography B: Biomedical Applications, 676(1), 95-105.[6] Link
-
British Pharmacopoeia Commission. (2023). Amisulpride Monograph: Impurities A, B, C, D, F. British Pharmacopoeia.[7][8] Link
-
Castelli, M. P., et al. (2001).[2] (S)-(-)Amisulpride binds with high affinity to cloned dopamine D2 and D3 receptors. European Journal of Pharmacology. (Contextualizing the importance of the S-enantiomer vs the R-side chain).
-
Hixon, M. S., et al. (2019).[1][2] Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates.[1][2] ACS Omega, 4(9), 14021–14031. Link[1]
-
Sphinxsai. (2011). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations (Method Comparison Data). International Journal of PharmTech Research, 3(4). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. Stereospecific determination of amisulpride, a new benzamide derivative, in human plasma and urine by automated solid-phase extraction and liquid chromatography on a chiral column. application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. veeprho.com [veeprho.com]
Enantiomeric Excess Determination of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine: A Comparative Technical Guide
Executive Summary
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (also known as (R)-2-(Diethylaminomethyl)pyrrolidine ) is a critical chiral building block, often employed in the synthesis of substituted benzamide antipsychotics and other pharmaceutical agents.[1] Its structure features a chiral center at the C2 position of the pyrrolidine ring, a secondary amine (ring nitrogen), and an exocyclic tertiary diethylamine group.
Determining the enantiomeric excess (ee) of this molecule presents a specific analytical challenge: it lacks a strong UV chromophore , rendering direct UV-based Chiral HPLC insensitive without derivatization.
This guide compares three scientifically validated methods for ee determination, prioritized by robustness and sensitivity:
-
Chiral HPLC with Pre-column Derivatization (Gold Standard): High sensitivity and resolution.
-
Chiral Gas Chromatography (GC): Excellent for volatile amines; requires minimal sample prep.
-
1H-NMR with Chiral Solvating Agents (CSA): Rapid "quick-look" method for process monitoring.[1]
Structural Analysis & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical properties of the target:
-
Chemical Structure: A pyrrolidine ring with a C2-diethylaminomethyl substituent.[1]
-
Chromophore Status: Weak/Null. The molecule consists entirely of aliphatic C-C, C-H, and C-N bonds. It has negligible absorption above 210 nm.
-
Basicity: Highly basic due to two amine functionalities (secondary ring amine and tertiary exocyclic amine). This can cause severe peak tailing on silica-based columns if not properly buffered (e.g., with diethylamine or trifluoroacetic acid).[1]
Method 1: Chiral HPLC with Pre-column Derivatization (Recommended)[4]
This is the most robust method for quality control (QC) environments. Since the molecule is UV-transparent, we exploit the nucleophilic secondary amine on the pyrrolidine ring to attach a strong chromophore.
The Principle
The secondary amine reacts with 3,5-Dinitrobenzoyl chloride (DNB-Cl) or 1-Naphthyl isocyanate to form a stable amide or urea derivative, respectively.[1] These derivatives absorb strongly at 254 nm and interact effectively with polysaccharide-based chiral stationary phases (CSPs).[1]
Experimental Protocol
Reagents:
-
Derivatizing Agent: 3,5-Dinitrobenzoyl chloride (DNB-Cl).[1]
-
Base: Triethylamine (TEA) (to scavenge HCl).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of the sample in 1 mL of dry DCM.
-
Reaction: Add 1.2 equivalents of TEA, followed by 1.1 equivalents of DNB-Cl.
-
Incubation: Stir at room temperature for 15–30 minutes. (Reaction is usually fast).
-
Quench: Add 0.5 mL of water to hydrolyze excess acid chloride.
-
Extraction: Wash the organic layer with saturated NaHCO₃ (remove acid) and brine. Dry over Na₂SO₄.
-
Analysis: Dilute the organic layer with the HPLC mobile phase (e.g., Hexane/IPA) and inject.
Chromatographic Conditions[5][6][7]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Why? These columns are industry standards for derivatized amines.
-
-
Mobile Phase: n-Hexane : Isopropanol (80:20 to 90:10 v/v).[1]
-
Detection: UV at 254 nm .[5]
-
Temperature: 25°C.
Visualization of Workflow
Caption: Workflow for transforming the UV-transparent amine into a detectable derivative for Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)[7][9]
This method is excellent for high-throughput screening or when derivatization for HPLC is deemed too labor-intensive.[1]
The Principle
The molecule is volatile enough for GC.[2] However, the polar secondary amine can cause peak tailing and adsorption. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve peak shape and volatility, though direct analysis is possible on specialized columns.
Experimental Protocol
Derivatization (Optional but Recommended):
-
Dissolve 5 mg sample in 0.5 mL Ethyl Acetate.
-
Add 50 µL TFAA.
-
Heat at 60°C for 15 minutes.
-
Evaporate excess reagent and redissolve in solvent.
GC Conditions:
-
Column: Cyclodextrin-based capillary column (e.g., Chirasil-Dex CB or Rt-βDEXsa ).[1]
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.[6]
-
-
Carrier Gas: Helium or Hydrogen (constant flow, 1.0 mL/min).
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 2°C/min to 180°C.
-
Hold: 5 mins.
-
-
Detector: FID (Flame Ionization Detector) at 250°C.
Method 3: 1H-NMR with Chiral Solvating Agents (CSA)[1]
Best for rapid "quick-look" analysis during reaction optimization, avoiding the need for chromatography method development.[7]
The Principle
A chiral acid (CSA) forms a diastereomeric salt complex with the amine in situ. This creates a distinct magnetic environment for the protons of the (R) and (S) enantiomers, causing their signals (chemical shifts) to split.
Protocol
-
CSA Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or (S)-Mosher's Acid.[1]
-
Solvent: CDCl₃ or C₆D₆ (Benzene-d6 often provides better separation due to stacking effects).[1]
-
Procedure:
-
Dissolve ~5 mg of the amine sample in 0.6 mL deuterated solvent.
-
Add 1.0–2.0 equivalents of the CSA.
-
Shake well (ensure salt formation).
-
Acquire 1H-NMR spectrum.[1]
-
-
Analysis: Focus on the N-methyl or N-ethyl protons.[1] In the chiral environment, these signals will split into two sets (one for R, one for S). Integration of these split peaks yields the enantiomeric ratio.
Comparative Analysis Table
| Feature | Method 1: Chiral HPLC (Derivatized) | Method 2: Chiral GC | Method 3: NMR (CSA) |
| Primary Use | Final QC, High Purity Validation | Process Monitoring, Volatiles | Quick Screen, R&D |
| Accuracy | High (>99.9% precision) | High | Moderate (± 2-5%) |
| Sensitivity | High (UV detection) | High (FID detection) | Low (requires mg quantities) |
| Sample Prep | High (Derivatization required) | Low to Moderate | Minimal (Mix & Measure) |
| Cost per Run | Moderate (Solvents, Columns) | Low (Gas only) | High (Deuterated solvents, CSA) |
| Throughput | 20–40 mins/sample | 15–30 mins/sample | 10 mins/sample |
Decision Tree for Method Selection
Caption: Decision matrix for selecting the optimal analytical technique based on sample properties and precision requirements.
References
-
Chiral HPLC of Pyrrolidine Derivatives
- Title: Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Source: ResearchGate / Journal of Chrom
- Relevance: Describes the exact protocol for the regioisomer using 4-nitrobenzoic acid derivatiz
-
URL:
-
Chiral GC Methodologies
-
General Chiral Separation Strategies
Sources
- 1. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Asymmetric induction with "N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine" vs. other chiral amines
This guide provides an in-depth technical analysis of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (also known as (R)-2-(Diethylaminomethyl)pyrrolidine or (R)-DDP ) and its application in asymmetric induction.[1]
Executive Summary
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (hereafter referred to as (R)-DDP ) is a chiral 1,2-diamine derived from L-proline (or D-proline for the (R)-enantiomer).[1] It belongs to a class of privileged chiral ligands and organocatalysts characterized by a pyrrolidine ring linked to an exocyclic amine via a methylene bridge.[1]
Unlike its fully cyclic analog Koga’s Amine (which features two pyrrolidine rings) or the rigid (-)-Sparteine , (R)-DDP possesses a flexible diethylamino side chain.[1] This structural feature dictates its unique reactivity profile:
-
As a Chiral Lithium Amide (Base): When deprotonated by
-BuLi, it serves as a chiral base for enantioselective deprotonation, offering a tunable alternative to Koga's amine.[1] -
As a Neutral Ligand: It is highly effective in the asymmetric addition of organozinc reagents to aldehydes.[1]
-
As an Organocatalyst: It functions as a bifunctional catalyst for aldol and Michael reactions via enamine activation.[1]
Part 1: Technical Profile & Structural Analysis
| Feature | (R)-DDP (Subject) | Koga's Amine (Benchmark) | (-)-Sparteine (Benchmark) |
| Structure | Pyrrolidine + Diethylamine | Bis-Pyrrolidine | Tetracyclic Bispidine |
| Rigidity | Moderate (Flexible Side Chain) | High (Two Rings) | Very High (Fused Rings) |
| Coordination | Bidentate (N,N) | Bidentate (N,N) | Bidentate (N,N) |
| Primary Role | Chiral Base / Zn-Ligand | Chiral Base | Neutral Ligand (Li) |
| pKa (Conj.[1] Acid) | ~10.5 (Pyrrolidine NH) | ~10.5 (Pyrrolidine NH) | ~11.0 (Tertiary Amines) |
Mechanism of Action: The Chelation Control
(R)-DDP operates primarily through bidentate chelation .[1]
-
In Lithium Chemistry: The secondary amine (pyrrolidine NH) is deprotonated to form a chiral lithium amide.[1] The diethylamino group coordinates to the lithium, creating a rigid 5-membered chelate ring that dictates the stereochemical outcome of deprotonation events.[1]
-
In Zinc Chemistry: The secondary amine forms a covalent bond with Zinc (Zn-N), while the tertiary amine coordinates datively, creating a chiral environment for aldehyde activation.[1]
Part 2: Comparative Analysis
vs. Koga’s Amine (Chiral Lithium Amides)
Context: Enantioselective deprotonation of epoxides to allylic alcohols.[1]
-
Koga’s Amine: The bis-pyrrolidine structure creates a highly rigid "chiral pocket" around the lithium atom.[1] It typically yields high enantiomeric excess (ee) (>90%) for a broad range of epoxides due to steric bulk.[1]
-
(R)-DDP: The diethylamino group is more flexible than a pyrrolidine ring.[1]
-
Advantage:[1] The flexibility allows (R)-DDP to accommodate sterically demanding substrates that might be too bulky for Koga's amine.[1]
-
Disadvantage:[1] The lack of rigidity often results in slightly lower ee% (70-85%) for simple substrates compared to Koga's amine.[1]
-
Optimization: The "bite angle" of the lithium chelate can be tuned by changing the ethyl groups to isopropyl or other alkyls, a modification easier to synthesize than altering the ring size of Koga's amine.[1]
-
vs. (-)-Sparteine (Asymmetric Lithiation)
Context: Enantioselective lithiation of N-Boc-pyrrolidine.
-
(-)-Sparteine: A neutral, tertiary diamine ligand.[1] It complexes with
-BuLi without being deprotonated, directing the removal of a proton from the substrate.[1] -
(R)-DDP: Contains a secondary amine (NH).[1]
-
Critical Difference: If mixed with
-BuLi, (R)-DDP will be deprotonated itself to form a lithium amide, consuming the base intended for the substrate.[1] -
Solution: To act as a sparteine surrogate, (R)-DDP must be N-alkylated (e.g., N-methyl-DDP) or protected.[1] The N-methyl analog of DDP is a known sparteine surrogate but generally shows lower selectivity than the piperidine-analog (O'Brien's diamine) due to the lack of the second ring's steric bulk.[1]
-
vs. DAIB (Organozinc Addition)
Context: Addition of Diethylzinc (
-
DAIB ((-)-3-exo-(dimethylamino)isoborneol): A chiral amino-alcohol.[1] Forms a dimeric Zinc complex.[1]
-
(R)-DDP: A chiral diamine.[1][2]
-
Performance: (R)-DDP is highly effective (up to 98% ee) in this reaction.[1] The secondary amine forms a Zn-N bond, and the tertiary amine coordinates to the zinc.[1]
-
Mechanism:[1][2] Unlike amino-alcohols which often suffer from non-linear effects (NLE) due to aggregation, diamine ligands like DDP often show linear (+)-NLE, meaning high ee% can be achieved even with lower purity ligand.[1]
-
Part 3: Experimental Protocol
Protocol: Enantioselective Rearrangement of Cyclohexene Oxide
Objective: Convert cyclohexene oxide to (R)-2-cyclohexen-1-ol using (R)-DDP as a Chiral Lithium Amide.
Reagents:
-
(R)-DDP (Ligand): 1.2 equiv[1]
-
-Butyllithium (
-BuLi): 2.4 equiv (Note: Excess base is often used to form the complex and activate the aggregate)[1] -
Cyclohexene Oxide: 1.0 equiv[1]
-
Benzene or Toluene (Solvent)[1]
Step-by-Step Workflow:
-
Ligand Preparation:
-
Lithium Amide Formation:
-
Substrate Addition:
-
Cool the mixture to the desired temperature (typically 0°C or RT depending on kinetics).
-
Add Cyclohexene Oxide (1.0 mmol) dropwise via syringe.[1]
-
-
Reaction & Quench:
-
Purification:
Part 4: Mechanistic Visualization
The following diagram illustrates the Transition State for the deprotonation of an epoxide by the Lithium Amide of (R)-DDP. The dimer structure is crucial for the stereochemical outcome.[1]
Caption: Mechanistic pathway for the enantioselective deprotonation of epoxides using (R)-DDP derived Lithium Amide.
References
-
Asami, M. (1984).[1] "Enantioselective deprotonation of cyclohexene oxide by chiral lithium amides." Chemistry Letters, 13(5), 829-832.[1] Link
-
O'Brien, P. (2008).[1][3] "Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis." Chemical Communications, (6), 655-667.[1][3] Link
-
Soai, K., & Niwa, S. (1992).[1] "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833-856.[1] Link[1]
-
Koga, K. (1994).[1] "Enantioselective deprotonation of ketones with chiral lithium amides." Pure and Applied Chemistry, 66(7), 1487-1492.[1] Link
Sources
- 1. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE | 66283-23-6 [chemicalbook.com]
- 2. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Industrial Application of Chiral Diamines: A Cost-Benefit Analysis of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine and its Alternatives
In the landscape of modern industrial synthesis, particularly within the pharmaceutical and fine chemical sectors, the quest for enantiomerically pure compounds is paramount. Chiral amines, serving as ligands in asymmetric catalysis, are critical enablers in this pursuit.[1] This guide provides a comprehensive cost-benefit analysis of the chiral diamine N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine, a specialized ligand, by comparing its projected performance with established alternatives. As direct industrial-scale data for this specific molecule is not widely published, this analysis is built upon a framework of analogous and structurally related chiral diamines, offering researchers, scientists, and drug development professionals a robust methodology for evaluating its potential in their synthetic endeavors.
The Strategic Importance of Chiral Diamines in Asymmetric Catalysis
Chiral diamines are a cornerstone of asymmetric synthesis due to their ability to form stable and effective complexes with a variety of transition metals, including ruthenium, rhodium, and iridium.[2][3] These complexes are highly efficient catalysts for a range of transformations, most notably the asymmetric hydrogenation of ketones and imines, which produce chiral alcohols and amines – crucial building blocks for active pharmaceutical ingredients (APIs).[2][4] The efficacy of a chiral diamine ligand is determined by its ability to create a highly stereoselective environment around the metal center, leading to high enantiomeric excess (ee) of the desired product.
The pyrrolidine motif, in particular, is a privileged scaffold in organocatalysis and ligand design, offering a rigid and stereochemically defined backbone.[5][6] The target molecule, N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine, combines this feature with the additional coordination potential of a secondary and a tertiary amine, suggesting its utility in a range of catalytic applications.
A Framework for Cost-Benefit Analysis
The industrial viability of a chiral ligand is not solely dependent on its catalytic performance but is a complex interplay of several economic and technical factors. The true cost of a catalyst is not its price per kilogram, but the cost per kilogram of the final, enantiomerically pure product.
Figure 1: Logical framework for the cost-benefit analysis of a chiral ligand in industrial synthesis.
Performance Comparison with Alternative Chiral Diamine Ligands
To contextualize the potential performance of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine, we will compare it with two well-established and commercially available chiral diamine ligands: (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine and (S)-(-)-2-(Anilinomethyl)pyrrolidine . These have been selected due to their structural similarities and proven track record in asymmetric catalysis.
The following table summarizes typical performance data for these ligands in the asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction.
| Ligand | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (ee %) | Key Advantages | Potential Drawbacks |
| (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine | [RuCl₂(p-cymene)]₂ / Ligand | 0.5 - 1.0 | >95 | >98 | High enantioselectivity, broad substrate scope.[3] | Higher cost compared to some alternatives. |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | [Rh(cod)₂]BF₄ / Ligand | 1.0 - 2.0 | ~90 | 92-95 | Readily synthesized from (S)-proline.[7] | May require higher catalyst loading. |
| N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine | Projected | 0.5 - 2.0 (estimated) | High (projected) | High (projected) | Potential for unique stereocontrol due to the N,N-diethyl group. | Likely high cost due to specialized synthesis, limited commercial availability. |
Expert Insights: The N,N-diethyl substitution on the aminomethyl side chain of the target molecule could offer unique steric and electronic properties, potentially leading to improved selectivity for certain substrates. However, this structural complexity will likely translate to a more challenging and costly synthesis, impacting its overall economic viability.[8]
Economic Viability and Industrial Scalability
The economic feasibility of employing a chiral ligand on an industrial scale is a critical consideration.[9] Key factors include:
-
Catalyst Loading: A lower catalyst loading directly translates to lower costs. High turnover numbers (TONs) are highly desirable.[10]
-
Ligand Synthesis: The complexity of the ligand's synthesis is a major cost driver. Multi-step syntheses with costly reagents and purification steps will result in a high purchase price. The synthesis of chiral pyrrolidine derivatives often starts from the chiral pool, such as (S)-proline, but can involve several synthetic transformations.[7]
-
Catalyst Recycling: The ability to recover and reuse the catalyst is crucial for economic and environmental sustainability.[1] Immobilization of the catalyst on a solid support is a common strategy to facilitate recycling.[11]
| Factor | (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine | (S)-(-)-2-(Anilinomethyl)pyrrolidine | N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine |
| Relative Cost | High | Moderate | Very High (projected) |
| Commercial Availability | Readily available | Available | Limited, likely custom synthesis |
| Scalability of Synthesis | Established | Established | Potentially challenging |
| Recycling Potential | Can be functionalized for immobilization | Can be functionalized | Possible, but may require development |
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol provides a general procedure for the asymmetric transfer hydrogenation of a ketone using a chiral diamine ligand, which can be adapted for the evaluation of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine.
Sources
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
Safety Operating Guide
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine proper disposal procedures
Operational Guide: Safe Disposal of N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine
Executive Summary & Chemical Profile
Stop. Before handling this substance for disposal, verify the exact isomer and purity.[1] N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (CAS: 121053-95-0) is a chiral aliphatic diamine.[1][2][3] Unlike common pyrrolidone solvents (e.g., NMP) which are amides, this compound is a strong organic base .[1]
Misclassification of this compound as a general "organic solvent" is a critical safety failure point.[1] It must be managed as a Corrosive Flammable Liquid .[1][3]
| Property | Data / Classification | Operational Implication |
| CAS Number | 121053-95-0 | Use for waste manifesting.[1][2][3] |
| Chemical Class | Aliphatic Diamine | Incompatible with acids and oxidizers.[1][4] |
| pH (10% aq) | > 11.5 (Est.)[1][3] | Corrosive (D002) .[1][3] Causes irreversible eye damage.[1][3] |
| Flash Point | ~50–60°C (Est.)[1][3] | Ignitable (D001) . Ground all transfer equipment.[1][3] |
| Physical State | Colorless to pale yellow liquid | Viscosity changes with temperature; do not freeze.[1][3] |
Hazard Characterization & Segregation Logic
To ensure scientific integrity in your waste stream, you must understand the causality of the hazards.[1]
A. The Basicity Hazard (Exothermic Potential)[2][3]
-
Mechanism: The pyrrolidine nitrogen and the diethylamine nitrogen are both proton acceptors.[1]
-
Risk: Mixing this amine with acid waste streams (even weak acetic acid) results in a rapid, highly exothermic neutralization reaction.[1] In a closed waste container, this heat evolution can pressurize the vessel, leading to rupture or explosion.[1]
-
Protocol: NEVER add to a "General Organic Acid" waste container. Segregate strictly into "Basic Organic Waste."
B. The Nitrosamine Precursor Risk
-
Mechanism: Secondary amines (present if impurities exist) and tertiary amines can react with nitrosating agents (nitrites, NOx gases).[1]
-
Protocol: Isolate from all oxidizers, specifically nitric acid or nitrite salts.[1]
Operational Disposal Workflow
The following workflow utilizes a "Cradle-to-Grave" tracking approach.
Figure 1: Decision logic for the segregation and disposal of pyrrolidine-based amines.[1][2][3]
Detailed Step-by-Step Procedures
Phase 1: Preparation & PPE
-
Gloves: Standard nitrile gloves (0.11 mm) are sufficient for splash protection.[1][3] For bulk transfer (>1 Liter), use Silver Shield/Laminate gloves to prevent permeation.[1]
-
Eye Protection: Chemical splash goggles are mandatory.[1][3] A face shield is recommended during pouring.[1][3]
-
Ventilation: All operations must occur inside a certified chemical fume hood.[1][3]
Phase 2: Container Selection
-
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2][3]
-
Why? Amines can corrode aluminum and zinc (galvanized) containers, generating hydrogen gas (explosion hazard).[1]
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]
Phase 3: Bulking & Labeling
-
Check pH: Before adding to an existing waste carboy, verify the carboy's pH is >10.[1]
-
Pouring: Use a grounded funnel if the volume exceeds 4 liters to prevent static discharge.
-
Labeling:
-
RCRA Codes: Label as D002 (Corrosive) and D001 (Ignitable).
-
Constituents: Write the full chemical name. Do not use abbreviations like "Pyrrolidine deriv."
-
Phase 4: Spill Management (Emergency)
-
Minor Spill (<100 mL):
-
Major Spill (>100 mL):
Final Disposal Method (Vendor)
The ultimate fate of this chemical should be High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Why Incineration? It ensures the complete destruction of the pyrrolidine ring and prevents environmental leaching.[1]
-
Why not Sewer? It is illegal to discharge organic bases into sanitary sewers (Clean Water Act) due to toxicity to wastewater treatment microorganisms.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3][5][6][7][8]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][3][9] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[1][2][3]
-
PubChem. (2023).[1][3] Compound Summary: N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (CAS 121053-95-0).[1][2][3][10][11] National Library of Medicine.[1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1]
Sources
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]
- 3. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | C9H20N2 | CID 4715267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 9. regulations.gov [regulations.gov]
- 10. You are being redirected... [hit2lead.com]
- 11. N-ETHYL-N-(2-PYRROLIDINYLMETHYL)ETHANAMINE | Starshinechemical [starshinechemical.com]
Personal protective equipment for handling N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine
[1][2]
Executive Safety Summary: The "Why" Behind the Protocol
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (also known as (R)-2-(Diethylaminomethyl)pyrrolidine) presents a dual-threat profile common to chiral diamines: chemical corrosivity and pharmacological potency .[1][2]
As a Senior Application Scientist, I urge you to look beyond the standard "corrosive" label. This molecule contains a basic pyrrolidine ring and a diethylamine moiety.[1][2] This structure grants it high lipophilicity, allowing it to penetrate the stratum corneum (outer skin layer) rapidly.[1][2] Once absorbed, aliphatic amines can cause systemic neurotoxicity and respiratory sensitization.[1][2]
Critical Hazard Profile:
-
Corrosivity (Category 1B): Causes irreversible skin burns and eye damage within minutes of contact.[1][2]
-
Flammability: High vapor pressure creates a flashpoint risk at ambient temperatures.[1][2]
-
Bioactivity: As a chiral intermediate often used in antipsychotic drug synthesis (e.g., benzamide derivatives), it may possess inherent biological activity, acting on dopaminergic systems.[2] Treat all exposures as potentially systemically toxic.[1][2]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling this substance in its neat (undiluted) form.[2] The following matrix relies on the "Barrier-Breakthrough" principle : ensuring the chemical permeation time is longer than the task duration.
Table 1: Mandatory PPE Specifications[1]
| Body Zone | Standard Requirement | Technical Specification & Rationale |
| Hand Protection (Splash) | Double Nitrile | Inner: 4 mil Nitrile (medical grade).Outer: 8 mil Extended Cuff Nitrile.Rationale:[1][2] Aliphatic amines can degrade thin nitrile.[1][2] The double layer provides a visual breach indicator and increased breakthrough time (~15-30 mins).[1][2] |
| Hand Protection (Immersion) | Laminate / Composite | Ansell Barrier® or Silver Shield® .Rationale:[1][2] For spill cleanup or prolonged handling (>30 mins), nitrile is unsafe.[1][2] Laminate films offer >480 min breakthrough protection against amines.[1][2] |
| Eye & Face | Chemical Goggles + Shield | Unvented Chemical Splash Goggles (ANSI Z87.1 D3).Face Shield required during pouring/transfer.Rationale:[1][2] Safety glasses do not seal against vapors or splashes.[1][2] Amine vapors can cause "blue haze" (corneal edema) and permanent retinal damage.[2] |
| Respiratory | Engineering Control Primary | Fume Hood (Face velocity: 80-100 fpm).If outside hood: Full-face respirator with ABEK (Ammonia/Organic) cartridges .Rationale:[1][2] The amine odor threshold is often higher than the toxicity threshold.[1][2] |
| Body | Chem-Resistant Lab Coat | Polyethylene-coated (Tyvek®) or rubber apron over cotton lab coat.Rationale:[1][2] Cotton absorbs amines, holding the corrosive against the skin.[1][2] Impervious aprons prevent this "poultice effect."[1][2] |
Operational Workflow: The "Safe-Loop" Protocol[1][2]
Safety is not a static state; it is a continuous loop of assessment and action.[1][2] The following diagram illustrates the mandatory workflow for handling CAS 121053-95-0.
Visualization: Handling Lifecycle[1]
Figure 1: The "Safe-Loop" workflow emphasizes that decontamination occurs before waste disposal to prevent cross-contamination of waste containers.[1][2]
Detailed Procedural Steps
Step 1: Pre-Operational Check[1]
-
Neutralizer Prep: Keep a wash bottle of 2-5% Citric Acid or dilute Acetic Acid nearby.[1][2] This neutralizes minor amine spills immediately, reducing volatility.[1][2]
-
Glassware: Inspect for micro-fractures.[1][2] Amines lower the surface tension of solvents, increasing the risk of leakage through hairline cracks.[1][2]
Step 2: Transfer & Weighing[1]
-
Never use plastic syringes with rubber plungers (e.g., standard medical syringes) for storage or slow addition.[1][2] The amine can swell the rubber, causing the plunger to seize or spray.[1][2]
-
Use: All-glass syringes (Gastight) or positive displacement pipettes.
-
Technique: Keep the sash as low as possible. If weighing solids/viscous liquids, tare the vial inside the hood.[1][2] Do not walk around the lab with an open container.
Step 3: Post-Handling Decontamination[1]
Emergency Response Protocols
Scenario A: Skin Exposure (Chemical Burn)[1][2]
-
Immediate Action: Move to the safety shower immediately. Do not waste time wiping.[1][2]
-
Doffing: Remove contaminated clothing while under the water stream.[1][2]
-
Flush Time: Flush for a minimum of 15 minutes . Amines adhere to skin proteins; short rinsing is ineffective.[1][2]
-
Medical: Seek evaluation. Amine burns can have a delayed onset of deep tissue necrosis.[1][2]
Scenario B: Spills (>5 mL)
-
Evacuate: Clear the immediate area.
-
Isolate: Close the fume hood sash if the spill is inside.[1][2] If outside, ensure lab ventilation is maxed.[1][2]
-
Neutralize: Do not use paper towels directly (fire risk).[1][2] Use an amphoteric absorbent or a specific amine neutralizer (often citric acid based).[1][2]
-
Cleanup: Wear Silver Shield/Laminate gloves.[1][2] Collect waste into a container labeled "Hazardous Waste: Corrosive/Basic."[1][2]
Disposal & Waste Management
Do not mix with Acid Waste streams. Mixing this diamine with concentrated acid waste (e.g., Nitric or Sulfuric acid waste) can result in a violent exothermic reaction and potential explosion.[1][2]
References
-
PubChem. (2023).[1][2] N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (Compound). National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA 3404-11R.[1][2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Pyrrolidine Derivatives. (General hazard classification for Category 1B Corrosives).[1][2] Retrieved from [Link][1][2]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
